molecular formula C11H8NNaO2 B13513713 Sodium 8-aminonaphthalene-1-carboxylate

Sodium 8-aminonaphthalene-1-carboxylate

Cat. No.: B13513713
M. Wt: 209.18 g/mol
InChI Key: YLELWFAWWRTGQQ-UHFFFAOYSA-M
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Description

Sodium 8-aminonaphthalene-1-carboxylate, with the molecular formula C11H8NNaO2, is the sodium salt of 8-aminonaphthalene-1-carboxylic acid . The parent carboxylic acid, 8-aminonaphthalene-1-carboxylic acid (also known as 8-amino-1-naphthoic acid), is a well-characterized compound with a molecular weight of 187.195 g/mol and appears as needle-like crystals . This family of compounds is of significant interest in organic and pharmaceutical chemistry as a versatile synthetic intermediate. Its structure, featuring both an amino and a carboxylate group on the naphthalene ring system, makes it a valuable precursor for synthesizing more complex heterocyclic structures and functionalized molecules. For instance, 8-aminonaphthalene-1-carboxylic acid is a known precursor in the synthesis of Benz[cd]indol-2(1H)-one (naphthostyril), an important scaffold in chemical research . Historically, this compound and its derivatives have been manufactured through processes involving the amination of halogenated naphthoic acids . As a specialty chemical, this compound is intended for use in research applications, such as method development and chemical synthesis. Researchers are encouraged to consult the relevant scientific literature for specific applications and handling procedures. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8NNaO2

Molecular Weight

209.18 g/mol

IUPAC Name

sodium;8-aminonaphthalene-1-carboxylate

InChI

InChI=1S/C11H9NO2.Na/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14;/h1-6H,12H2,(H,13,14);/q;+1/p-1

InChI Key

YLELWFAWWRTGQQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)[O-])C(=CC=C2)N.[Na+]

Origin of Product

United States

Synthetic Methodologies for Sodium 8 Aminonaphthalene 1 Carboxylate

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule from precursors that undergo a direct conversion to the 8-amino and 1-carboxylate functionalities on the naphthalene (B1677914) ring.

The primary and most documented starting material for the direct synthesis of 1-aminonaphthalene-8-carboxylic acid and its sodium salt is 8-cyannaphthalene-1-sulfonic acid . google.com This precursor is advantageous as it already contains nitrogen and a functional group at the desired 1 and 8 positions of the naphthalene core. The synthesis involves the simultaneous saponification of the cyanogen (B1215507) group (-CN) into a carboxyl group (-COOH) and the replacement of the sulfonic acid group (-SO₃H) with a hydroxyl group, which subsequently facilitates the formation of the final product. google.com

The conversion of 8-cyannaphthalene-1-sulfonic acid to Sodium 8-aminonaphthalene-1-carboxylate is typically conducted under stringent reaction conditions characterized by the use of strong alkaline agents at elevated temperatures and pressures. google.com

Alkaline Acting Agents: The reaction necessitates the use of caustic alkalies. Examples include aqueous or alcoholic solutions of caustic potash (potassium hydroxide) or alkaline earth metal compounds like milk of lime (calcium hydroxide). google.com

Temperature and Pressure: The process is performed at temperatures significantly above 100°C, often in the range of 200-250°C. google.com To achieve and maintain these temperatures, especially when using aqueous solutions, the reaction is carried out in a closed vessel, such as an autoclave, which results in elevated pressure corresponding to the vapor pressure of the solvent at the applied temperature. google.com

The product, 1-aminonaphthalene-8-carboxylic acid, can be isolated in different forms depending on the specific work-up procedure. When using milk of lime, the easily soluble calcium salt is formed. Acidifying the filtered solution precipitates the free acid. google.com Alternatively, when using caustic potash in a methanolic solution, the reaction yields the difficultly soluble sodium salt of 1-aminonaphthalene-8-carboxylic acid after dilution with a common salt solution. google.com

Below is a table summarizing exemplary reaction conditions from documented processes. google.com

Starting MaterialAlkaline AgentSolventTemperature (°C)PressureOutcome
Sodium salt of 8-cyannaphthalene-1-sulfonic acidCaustic PotashMethyl Alcohol80-150Reflux / AtmosphericInner anhydride (B1165640) of 1-aminonaphthalene-8-carboxylic acid
Salt of 8-cyannaphthalene-1-sulfonic acidMilk of Lime (25° Bé)Water200-250Elevated (Autoclave)Calcium salt of 1-aminonaphthalene-8-carboxylic acid

This table is generated based on data from the text.

The documented historical methods for the direct synthesis of this compound from 8-cyannaphthalene-1-sulfonic acid primarily rely on stoichiometric reactions with strong alkaline agents under harsh temperature and pressure conditions. google.com These processes are driven by the high reactivity of the reagents at elevated temperatures rather than by specific catalytic systems designed to lower the activation energy of the reaction. Modern research into related naphthalene chemistries often explores metal-catalyzed reactions, but specific catalytic systems for this particular transformation are not prominently featured in the foundational literature.

While traditional syntheses employ high temperatures and pressures, modern synthetic chemistry emphasizes the incorporation of green chemistry principles to enhance safety, efficiency, and sustainability. For the synthesis of naphthalene derivatives, such as naphthalimides, microfluidic technologies and continuous-flow chemistry represent a significant advancement. researchgate.net

These techniques offer several advantages:

Enhanced Safety: Microreactors handle small volumes, minimizing the risks associated with high pressures and temperatures. researchgate.net

Improved Reproducibility and Yield: Precise control over reaction parameters like temperature, pressure, and mixing leads to higher reproducibility and often improved product yields. researchgate.net

Economic and Environmental Benefits: The efficiency of flow chemistry can reduce waste and energy consumption. researchgate.net

Although the direct application of flow chemistry to the synthesis of this compound is not widely documented, these principles present a promising route for future process optimization, potentially allowing for a safer and more sustainable manufacturing process compared to traditional batch synthesis in autoclaves.

Indirect Synthesis Routes from Related Naphthalene Derivatives

Indirect routes involve the synthesis of an intermediate naphthalene derivative which is then converted into the target molecule through one or more functional group interconversions.

An indirect pathway to 1-aminonaphthalene-8-carboxylic acid can proceed through the formation and subsequent hydrolysis of an amide intermediate. In the reaction of 8-cyannaphthalene-1-sulfonic acid with caustic alkalies, the first phase of the reaction is the saponification of the cyano group to a carboxamide group, forming an 8-naphthamide-1-sulfonic acid intermediate. google.com

This intermediate can be isolated before it is fully converted. google.com The final step to obtain the carboxylic acid would then be the hydrolysis of this amide. While the direct synthesis route carries out this hydrolysis in situ under harsh alkaline conditions, a separate, controlled hydrolysis of the isolated 8-naphthamide-1-sulfonic acid represents a distinct functional group interconversion step. Saponifying this intermediate with dilute acids, for instance, leads to the formation of 8-carboxynaphthalene-1-sulfonic acid by splitting off ammonia (B1221849). google.com This highlights that the choice of hydrolytic conditions (acidic vs. strongly alkaline) can direct the final product.

Regioselectivity and Stereoselectivity Control in Multi-step Syntheses

Regioselectivity is a critical aspect of synthesizing this compound, ensuring the amino and carboxylate groups are correctly positioned at the C8 and C1 carbons of the naphthalene ring, respectively. The synthetic routes are often designed starting with precursors that already possess functional groups or substituents at the 1 and 8 positions. This pre-functionalization strategy is a key method for controlling the regiochemical outcome.

For instance, a common starting material is 8-cyannaphthalene-1-sulfonic acid. google.com In this precursor, the cyano and sulfonic acid groups are already in the desired 1,8-orientation. Subsequent chemical transformations are then carried out to convert these groups into the final amino and carboxylate functionalities. The reaction pathways are selected to preserve this substitution pattern, thereby guaranteeing the regioselectivity of the final product. The conversion of the cyano group to a carboxyl group and the transformation of the sulfonic acid to an amino group proceeds without rearrangement of the naphthalene core.

Given that this compound is an achiral molecule, stereoselectivity is not a concern for the final product itself. However, control of stereochemistry could become relevant if chiral derivatives were to be synthesized or if intermediates in a synthetic sequence possessed stereocenters. In the documented syntheses of the parent compound, the reactions typically proceed through achiral intermediates and reagents, obviating the need for specific stereoselective control.

Multi-step Synthetic Sequences

The transformation of 8-cyannaphthalene-1-sulfonic acid into 1-aminonaphthalene-8-carboxylic acid (the precursor to the sodium salt) is a well-documented multi-step process. google.com This synthesis involves the saponification of a cyanogen group and the conversion of a sulfonic acid group under alkaline conditions at elevated temperatures.

A typical synthetic sequence is outlined in a patented process, which provides a reliable route to the target compound. google.com The process begins with the sodium salt of 8-cyannaphthalene-1-sulfonic acid, which is subjected to a reaction with a strong base like caustic potash. This reaction is carefully controlled to promote the formation of an intermediate, 8-naphthamide-1-sulfonic acid, which can be isolated. google.com Further heating in the alkaline medium converts this intermediate into naphthostyril (the inner anhydride of 1-aminonaphthalene-8-carboxylic acid). The final step involves hydrolyzing the naphthostyril to yield the desired 1-aminonaphthalene-8-carboxylic acid, which can then be converted to its sodium salt. google.com

StepReactant(s)Key Reagents & ConditionsIntermediate/ProductReference
1Sodium salt of 8-cyannaphthalene-1-sulfonic acidCaustic potash (KOH), water; heat to ~180-200°C8-Naphthamide-1-sulfonic acid google.com
28-Naphthamide-1-sulfonic acidContinued heating with concentrated caustic alkaliesNaphthostyril (inner anhydride) google.com
3NaphthostyrilHydrolysis (e.g., acidification and neutralization)1-Aminonaphthalene-8-carboxylic acid google.com
41-Aminonaphthalene-8-carboxylic acidSodium hydroxide (B78521) (NaOH) or other sodium baseThis compound-

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound is critically dependent on effective purification and isolation methods for both the intermediate compounds and the final product. A combination of techniques is employed to remove unreacted starting materials, reagents, and by-products, ensuring the high purity required for subsequent applications.

Chromatographic Separations (e.g., column chromatography)

Chromatographic techniques are powerful tools for the purification of aromatic carboxylic acids and their derivatives. nih.gov High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is often used for the analysis and purification of such compounds. helixchrom.com The separation of ionic compounds like aminonaphthalene carboxylates can be optimized by adjusting the mobile phase pH to suppress ionization or by using ion-pairing reagents. nih.gov

For preparative-scale purification, column chromatography using polar adsorbents like silica (B1680970) gel is a common choice. reddit.com In the synthesis of structurally related compounds, such as 4-amino-1,8-naphthalene anhydride, gradient elution with a solvent system like dichloromethane (B109758) and methanol (B129727) has been effectively used to separate the pure product from the reaction mixture. clausiuspress.com This approach allows for the separation of compounds based on their differing polarities, which is effective for isolating the desired polar product from less polar impurities.

Recrystallization and Precipitation Strategies

Recrystallization and precipitation are fundamental and highly effective techniques for purifying solid compounds. The sodium salt of 1-aminonaphthalene-8-carboxylic acid can be isolated from the reaction mixture by filtration after being precipitated. google.com Further purification can be achieved by recrystallizing the isolated salt from a dilute common salt solution. google.com This process relies on the principle that the solubility of the compound decreases in a solution already containing a common ion, leading to its crystallization in a purer form.

Alternatively, the free acid (1-aminonaphthalene-8-carboxylic acid) can be precipitated from the solution by acidification. google.com Another common strategy involves the use of a non-solvent to induce precipitation. For example, in the synthesis of a related compound, 8-amino-1,3,5-naphthalenetrisulfonic acid trisodium (B8492382) salt, absolute ethanol (B145695) was added to an aqueous solution of the compound to cause it to precipitate, after which it was collected by filtration. prepchem.com

TechniqueDescriptionApplication ExampleReference
Precipitation/FiltrationThe crude sodium salt is isolated from the reaction mass by filtration.Initial isolation of the sodium salt of the carboxylic acid. google.com
RecrystallizationThe isolated sodium salt is dissolved in a solvent (e.g., water) and recrystallized by adding a salt solution.Purification of the crude sodium salt of 1-aminonaphthalene-8-carboxylic acid. google.com
AcidificationThe free carboxylic acid is precipitated from a solution of its salt by adding acid.Isolation of the free acid, 1-aminonaphthalene-8-carboxylic acid. google.com
Anti-solvent PrecipitationA non-solvent (e.g., ethanol) is added to a solution to decrease the solubility of the target compound and cause precipitation.Isolation of 8-amino-1,3,5-naphthalenetrisulfonic acid trisodium salt. prepchem.com

Yield Optimization and Process Efficiency

In the synthesis starting from 8-cyannaphthalene-1-sulfonic acid, temperature control is crucial. The process patent specifies that while elevated temperatures are necessary, exceeding 180-200°C should be avoided, as higher temperatures can lead to the formation of undesirable by-products, thus lowering the yield and purity of the final product. google.com By carefully maintaining the optimal temperature range, an "almost quantitative yield" of the carboxylic acid can be achieved. google.com

Studies on the synthesis of related naphthalic acid derivatives have shown that optimizing factors such as the amount of reagents, reaction time, and post-treatment methods can significantly improve yields. clausiuspress.com For example, in a three-step synthesis of 4-amino-1, 8-naphthalene anhydride, the amount of oxidant, heating time, and the quantity of solvents were all explored as variables to maximize the yield of each step. clausiuspress.com These principles of systematic optimization are directly applicable to the synthesis of this compound to enhance process efficiency.

ParameterOptimization StrategyRationaleReference
TemperatureMaintain reaction temperature between 130-200°C; avoid significantly higher temperatures.Prevents the formation of undesirable by-products and decomposition, maximizing product yield. google.com
Reagent ConcentrationUse of concentrated caustic alkali solutions.Drives the reaction towards completion. Optimization of molar ratios can improve efficiency. google.comclausiuspress.com
Reaction TimeHeating is continued for several hours until the reaction is complete.Ensures complete conversion of starting materials and intermediates to the desired product. google.comclausiuspress.com
Isolation MethodIsolating the product as its inner anhydride (naphthostyril) can be an advantageous step.Provides a stable intermediate that can be easily purified and converted to the final product in high yield. google.com

Chemical Reactivity and Mechanistic Studies of Sodium 8 Aminonaphthalene 1 Carboxylate

Reactions of the Amino Group

The amino group in sodium 8-aminonaphthalene-1-carboxylate is a nucleophilic center and can participate in a variety of chemical transformations common to aromatic amines.

Acylation and Alkylation Reactions

Acylation Reactions: The amino group of 8-aminonaphthalene-1-carboxylic acid and its derivatives can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acyl derivatives. This reaction is a standard method for protecting the amino group or for synthesizing more complex molecules. For instance, the acylation of related aminonaphthalene compounds is a well-established procedure. While specific studies on the acylation of this compound are not extensively documented in readily available literature, the principles of N-acylation of aromatic amines are directly applicable. The reaction typically proceeds in the presence of a base to neutralize the acid byproduct.

A related example is the acylation of amines with 5-chloro-8-nitro-1-naphthoyl chloride, a derivative of 1-naphthoic acid. In this process, the amine is added to a solution of the acid chloride in a solvent like dichloromethane (B109758) at 0 °C. An aqueous solution of a base, such as sodium carbonate, is then added to facilitate the reaction. This demonstrates the general conditions under which such acylations can occur.

Alkylation Reactions: The amino group can also undergo N-alkylation with alkyl halides or other alkylating agents. These reactions can lead to the formation of secondary or tertiary amines. The reactivity in N-alkylation can be influenced by steric hindrance from the peri-positioned carboxylate group. Catalytic methods, such as the use of transition metal catalysts, can facilitate the N-alkylation of amino acids and their derivatives with alcohols, a process known as "borrowing hydrogen" methodology. This method is atom-economical and produces water as the only byproduct. While direct examples with 8-aminonaphthalene-1-carboxylic acid are scarce, the general principles of N-alkylation of aromatic amines are expected to apply. For example, iridium-catalyzed N-alkylation of α-amino esters and amides with alcohols has been successfully demonstrated.

Reaction TypeReagentsProduct TypeGeneral Conditions
Acylation Acid chlorides, Acid anhydridesN-Acyl-8-aminonaphthalene-1-carboxylatePresence of a base (e.g., pyridine, triethylamine)
Alkylation Alkyl halides, Alcohols (with catalyst)N-Alkyl- or N,N-Dialkyl-8-aminonaphthalene-1-carboxylateOften requires a catalyst (e.g., transition metals) and may need heat

Diazotization and Coupling Reactions (e.g., for dye formation)

As a primary aromatic amine, the amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C).

The resulting diazonium salt, 8-carboxy-1-naphthalenediazonium salt, is a versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a variety of nucleophiles. More importantly in the context of dye formation, the diazonium ion is an electrophile and can react with electron-rich aromatic compounds, such as phenols and other aromatic amines, in a reaction known as azo coupling. This reaction is the basis for the synthesis of a vast array of azo dyes, which are characterized by the presence of the -N=N- azo group. The position of coupling on the activated aromatic ring is typically para to the activating group, unless that position is blocked. The pH of the reaction medium is crucial for azo coupling; reactions with phenols are generally carried out under mildly alkaline conditions, while coupling with amines is performed in weakly acidic solutions.

The general scheme for the formation of an azo dye from this compound is as follows:

Diazotization: Formation of the 8-carboxy-1-naphthalenediazonium salt.

Azo Coupling: Reaction of the diazonium salt with a coupling component (e.g., a phenol (B47542) or an aromatic amine) to form the azo dye.

StepReagentsIntermediate/ProductKey Conditions
Diazotization Sodium Nitrite (NaNO₂), Mineral Acid (e.g., HCl)8-carboxy-1-naphthalenediazonium salt0-5 °C
Azo Coupling Electron-rich aromatic compound (e.g., phenol, aniline)Azo dyepH control (alkaline for phenols, acidic for amines)

Condensation Reactions with Carbonyl Compounds (e.g., Schiff base formation and reduction)

The amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically acid- or base-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The formation of Schiff bases from aminonaphthalene derivatives is a well-documented process. For example, 1,8-diaminonaphthalene (B57835) readily reacts with aldehydes like 3-nitrobenzaldehyde (B41214) to form the corresponding Schiff base. mdpi.com The resulting Schiff bases, containing the C=N-R functional group, are often crystalline solids and are important intermediates in organic synthesis and in the preparation of coordination complexes.

The imine bond in the Schiff base can be subsequently reduced to a secondary amine. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. This two-step process of Schiff base formation followed by reduction is a common method for the N-alkylation of amines, known as reductive amination.

Redox Chemistry Involving the Amine Functionality

The amino group of aromatic amines can be susceptible to oxidation. The oxidation of aminonaphthalene derivatives can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, the bacterial oxidation of 5-aminonaphthalene-2-sulfonic acid, a related compound, has been shown to result in the formation of 5-hydroxyquinoline-2-carboxylic acid through a complex metabolic pathway. nih.gov While this is a biochemical example, it illustrates the potential for oxidative transformation of the aminonaphthalene core. In chemical synthesis, strong oxidizing agents can lead to the formation of quinones or polymeric materials. The redox potential of the aminonaphthalene system is influenced by the presence of other substituents on the naphthalene (B1677914) ring.

Reactions of the Carboxylate Group

The carboxylate group of this compound is a nucleophile, but it is generally less reactive than the corresponding carboxylic acid. For reactions such as esterification and amidation, it is common to first protonate the carboxylate to the carboxylic acid.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylate group to an ester typically requires prior acidification to form 8-aminonaphthalene-1-carboxylic acid. The resulting carboxylic acid can then be esterified by reacting with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible reaction known as the Fischer esterification. masterorganicchemistry.comchemguide.co.uk To drive the equilibrium towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an anhydride (B1165640), which then readily reacts with an alcohol to form the ester.

Amidation: Similar to esterification, the formation of an amide from the carboxylate group generally involves the initial conversion to the carboxylic acid. The direct reaction of a carboxylic acid with an amine is possible but often requires high temperatures to overcome the formation of an unreactive ammonium (B1175870) carboxylate salt. encyclopedia.pub

More commonly, the carboxylic acid is activated using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), which facilitates the formation of the amide bond under milder conditions. Another approach is to convert the carboxylic acid to its acid chloride, which then reacts readily with an amine to form the amide.

Reaction TypeReactantReagentsProductGeneral Conditions
Esterification 8-aminonaphthalene-1-carboxylic acidAlcohol, Acid catalyst (e.g., H₂SO₄)EsterHeating, often with removal of water
Amidation 8-aminonaphthalene-1-carboxylic acidAmine, Coupling agent (e.g., DCC, EDAC)AmideMilder conditions compared to direct thermal amidation
Amidation 8-aminonaphthalene-1-carboxylic acid1. SOCl₂ or (COCl)₂ 2. AmineAmideTwo-step process via acid chloride

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). For aromatic carboxylates such as this compound, this process typically requires heating. The stability of the resulting carbanion intermediate is a key factor in the ease of decarboxylation.

One common laboratory and industrial method for the decarboxylation of sodium salts of carboxylic acids is heating with soda lime, which is a mixture of sodium hydroxide (B78521) and calcium oxide. libretexts.org The reaction proceeds by heating the solid sodium salt with the soda lime granules. In this process, the carboxylate group is replaced by a hydrogen atom, yielding 8-aminonaphthalene. libretexts.org

The general reaction can be represented as: C₁₀H₆(NH₂)(COONa) + NaOH (from soda lime) --(heat, CaO)--> C₁₀H₇NH₂ + Na₂CO₃

The mechanism involves the transfer of the acidic proton from the carboxyl group (in its acid form) to a base, followed by the elimination of CO₂. While the salt form is already deprotonated, the high temperatures employed facilitate the cleavage of the C-C bond between the naphthalene ring and the carboxylate group. The presence of the electron-donating amino group (-NH₂) can influence the electron density of the ring and affect the reaction conditions required for decarboxylation compared to unsubstituted naphthalenecarboxylic acids.

Salt Exchange Reactions

This compound can undergo salt metathesis (exchange) reactions in solution to form other metal carboxylates. wikipedia.org These reactions are typically performed by mixing an aqueous solution of the sodium salt with a solution of a soluble salt of another metal, often a transition metal. If the resulting metal 8-aminonaphthalene-1-carboxylate is insoluble in the solvent, it will precipitate out of the solution, driving the reaction to completion. wikipedia.org

The general equation for this exchange is: n [C₁₀H₆(NH₂)(COONa)] (aq) + M(X)ₙ (aq) → [C₁₀H₆(NH₂)(COO)]ₙM (s) + n NaX (aq) (where M is a metal cation and X is its counter-ion, like chloride or nitrate)

These reactions are useful for synthesizing a variety of metal-organic complexes. The carboxylate group can coordinate to metal ions in several ways, including as a monodentate, bidentate, or bridging ligand. wikipedia.org The amino group can also participate in coordination, allowing the 8-aminonaphthalene-1-carboxylate anion to act as a chelating ligand. The synthesis of such complexes is often achieved by reacting the corresponding metal salt with the ligand in a suitable solvent. researchgate.netmdpi.comias.ac.in

Table 1: Potential Metal Complexes via Salt Exchange
Reactant Metal SaltPotential ProductMetal Oxidation StatePotential Coordination
Copper(II) Chloride (CuCl₂)Copper(II) 8-aminonaphthalene-1-carboxylate+2Chelation via carboxylate and amino groups
Nickel(II) Acetate (B1210297) (Ni(OAc)₂)Nickel(II) 8-aminonaphthalene-1-carboxylate+2Bridging or chelated structures
Cobalt(II) Chloride (CoCl₂)Cobalt(II) 8-aminonaphthalene-1-carboxylate+2Formation of coordination polymers
Zinc(II) Nitrate (Zn(NO₃)₂)Zinc(II) 8-aminonaphthalene-1-carboxylate+2Tetrahedral or octahedral complexes

Reactions on the Naphthalene Ring System

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.com The regioselectivity of this reaction on a substituted naphthalene ring is governed by the electronic properties of the existing substituents. stackexchange.com In this compound, the ring is substituted with an amino group (-NH₂) at the C8 position and a carboxylate group (-COO⁻) at the C1 position.

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. scribd.com In the case of the C8 position on the naphthalene ring, this directs incoming electrophiles primarily to the C5 and C7 positions (ortho and para respectively).

Carboxylate Group (-COO⁻): The carboxylate group is a deactivating group and a meta-director. scribd.comnumberanalytics.com It withdraws electron density from the ring, making substitution more difficult.

Table 2: Directing Effects in Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectDirecting InfluencePredicted Substitution Sites
Amino (-NH₂)C8Strongly ActivatingOrtho, ParaC7, C5
Carboxylate (-COO⁻)C1DeactivatingMetaC3, C6, C8
Overall Predicted Outcome Dominated by -NH₂, substitution at C5 and C7

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic substitution, SₙAr reactions are rare for electron-rich aromatic systems and typically require two key features:

The presence of a good leaving group (such as a halide). wikipedia.orglibretexts.org

The presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.orgresearchgate.net

These electron-withdrawing groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. libretexts.orgresearchgate.net

This compound is not a suitable substrate for the classical SₙAr mechanism. Its naphthalene ring system is activated by the electron-donating amino group and lacks both a suitable leaving group and the necessary strong electron-withdrawing groups to stabilize the anionic intermediate. libretexts.org Therefore, it does not readily undergo nucleophilic aromatic substitution under standard conditions.

Hydrogenation and Reduction of the Aromatic Nucleus

The naphthalene ring system can be reduced by the addition of hydrogen, a process known as hydrogenation. This can be achieved through catalytic hydrogenation or by chemical reducing agents.

Catalytic Hydrogenation: This process typically involves reacting the compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as nickel, platinum, or palladium. google.comrsc.org For naphthalene derivatives, the reduction usually occurs stepwise, with one ring being hydrogenated before the other. In the case of this compound, the unsubstituted ring (C2-C3-C4-C5-C6-C7) is generally reduced first, leading to the formation of a tetralin derivative (5,6,7,8-tetrahydronaphthalene). Further hydrogenation under more forcing conditions can reduce the second ring.

Chemical Reduction: A classic method for the reduction of naphthalenes is the Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol. huji.ac.il Another method involves using sodium in a boiling higher-alcohol solvent, such as amyl alcohol. This method applied to 1-naphthylamine (B1663977) reduces the unsubstituted ring, yielding tetrahydro-1-naphthylamine. wikipedia.org A similar outcome would be expected for this compound, resulting in the sodium salt of 8-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.

Oxidation Reactions of the Naphthalene Ring

The naphthalene ring system, particularly when substituted with an activating amino group, is susceptible to oxidation. The outcome of the oxidation depends on the strength of the oxidizing agent and the reaction conditions.

Strong oxidizing agents can lead to the cleavage and degradation of the aromatic ring. For example, the oxidation of 1-naphthylamine with chromic acid results in the formation of 1,4-naphthoquinone. wikipedia.org This suggests that the amino-substituted ring is preferentially oxidized. A similar reaction with this compound would likely lead to the formation of a quinone derivative, although the substitution pattern might differ due to the peri-interaction between the amino and carboxylate groups.

Vigorous oxidation can completely destroy the aromatic system. For instance, when tetrahydro-1-naphthylamine is oxidized with potassium permanganate, the aromatic ring is cleaved, yielding adipic acid. wikipedia.org This indicates that under harsh oxidative conditions, the naphthalene core of the reduced form of this compound can be broken down into aliphatic dicarboxylic acids. The presence of the amino group generally makes the molecule more susceptible to oxidative degradation. ntnu.no

Intramolecular Reactions and Rearrangement Pathways

The unique chemical behavior of this compound is fundamentally governed by the spatial relationship between the amino and carboxylate groups. These substituents are positioned at the 1 and 8 positions of the naphthalene ring system, a configuration known as peri-substitution. Unlike ortho- or meta-substitution, the rigid naphthalene framework forces the peri-substituents into close proximity, leading to significant steric and electronic interactions that dictate the compound's reactivity. st-andrews.ac.uk This enforced closeness can facilitate intramolecular reactions that are not observed in other isomers and can be exploited for the synthesis of complex molecular architectures.

The proximate amino and carboxylate functionalities in 8-aminonaphthalene-1-carboxylic acid (the protonated form of the sodium salt) represent a classic precursor for intramolecular cyclization. Under conditions that promote dehydration, such as heating or the use of coupling agents, the molecule can undergo an intramolecular condensation reaction to form a lactam. This reaction results in the formation of Naphtho[1,8-de]-1,3-oxazin-2-one or related polycyclic heterocyclic systems.

Studies on analogous 1,8-disubstituted naphthalenes have demonstrated the feasibility of such intramolecular cyclizations. For instance, the acid-catalyzed intramolecular cyclization of a 1-acyl-8-pyrrolylnaphthalene has been shown to yield a fused, planar polycyclic system. mdpi.com Similarly, the reaction between the nucleophilic amino group and the electrophilic carboxylate (or its activated derivative) in this compound is highly favorable due to the high effective molarity imparted by their close proximity. The formation of a stable, six-membered lactam ring is an entropically and enthalpically favored process, releasing the steric strain inherent in the starting material.

The defining characteristic of peri-substituted naphthalenes is the proximity effect, where the two substituents are held at a distance of approximately 2.5 Å, much closer than in other substitution patterns. st-andrews.ac.uk This proximity has profound consequences for the reactivity of this compound.

One significant consequence is the potential for chelation. The sodium cation can be coordinatively bound by both the lone pair of the amino group and the negatively charged carboxylate group. This chelation can:

Influence Solubility: The formation of a stable chelate can alter the compound's solubility in various solvents.

Modify Reactivity: By coordinating to the amino and carboxylate groups, the sodium ion can modulate their nucleophilicity and electrophilicity, respectively. This can influence the rates and outcomes of reactions at these sites.

Stabilize Intermediates: Chelation can stabilize transition states or reactive intermediates in certain reactions, thereby directing the reaction pathway.

The proximity of the two groups also means that a reaction at one site can be sterically or electronically influenced by the other. The electron-donating amino group can affect the reactivity of the carboxylate, and vice-versa, through space interactions, in addition to through-bond electronic effects.

The placement of two functional groups in the peri-positions of naphthalene introduces considerable strain energy into the molecule, akin to a compressed spring. st-andrews.ac.uk This strain arises from the van der Waals repulsion between the substituents, which are forced to occupy the same region of space, and from the distortion of bond angles in the naphthalene core to accommodate them. Releasing this inherent strain can be a powerful driving force for chemical reactions.

While simple fragmentation like thermally induced decarboxylation is a plausible strain-releasing pathway, more complex reactions can also be envisaged. In highly strained systems, even the cleavage of robust bonds like a Csp2-Csp2 bond can occur. For example, studies on strained, bowl-shaped molecules have shown that the release of curved strain can drive the cleavage of carbon-carbon bonds under acidic conditions. rsc.org Although direct evidence for Csp2-Csp2 bond cleavage in this compound under typical conditions is not documented, the principle remains that the high strain energy makes the molecule susceptible to reactions that are not observed in less strained analogues. This stored energy lowers the activation barrier for any process that leads to a more relaxed, planar geometry.

Photochemistry and Photoreactions

Aminonaphthalene derivatives are well-known for their interesting photophysical and photochemical properties. The presence of the electron-donating amino group and the naphthalene chromophore gives rise to low-energy electronic transitions and fluorescent excited states. The specific substitution pattern in this compound makes it a candidate for unique photoreactions, particularly those involving the elimination of the carboxylate group. Such compounds are often investigated as "photocages" or photoremovable protecting groups, which can release a target molecule upon irradiation with light. snnu.edu.cnacs.org

The photochemical release of carboxylates from aminonaphthalene systems has been investigated, revealing a mechanism that proceeds directly from the singlet excited state. acs.orgnih.gov Upon excitation with near-visible light, the molecule is promoted to its first excited singlet state (S1). This excited state is highly reactive and undergoes rapid intramolecular transformation.

The detailed mechanism involves several key steps: snnu.edu.cnacs.org

Excitation: The molecule absorbs a photon, promoting it to the S1 state.

Homolytic Cleavage: From the S1 state, a homolytic cleavage of the naphthalene-carboxylate bond occurs. This process is extremely fast, happening within a nanosecond, and produces a radical pair: an aminonaphthalene radical and a carboxylate radical. nih.gov

Electron Transfer: Subsequent to the bond cleavage, an electron transfer takes place from the aminonaphthalene radical to the carboxylate radical.

Product Formation: This electron transfer results in the formation of an aminonaphthalene carbocation and the free carboxylate anion, effectively "releasing" the carboxylic acid upon workup. nih.gov

The efficiency of this photoelimination process, measured by the reaction quantum yield (ΦR), is significant. Studies on related 3-hydroxymethyl-2-aminonaphthalene esters, which serve as a model for the carboxylate system, show that the photoelimination of carboxylic acids occurs with relative efficiency (e.g., ΦR = 0.11). acs.org

Table 1: Quantum Yields for Photoelimination in Related Aminonaphthalene Systems
Compound TypeReleased GroupQuantum Yield (ΦR)Key Mechanistic StepReference
3-Substituted 2-Aminonaphthalene EsterCarboxylic Acids~0.11Homolytic cleavage from S1 state nih.gov, acs.org
3-Substituted 2-Aminonaphthalene EtherAlcoholsInefficient- acs.org

The photoreactivity of this compound is intrinsically linked to the nature of its electronic transitions and the properties of its excited states. The lowest energy electronic transition (S1←S0) in 1-aminonaphthalene is significantly red-shifted compared to that of unsubstituted naphthalene. researchgate.net This transition has strong intramolecular charge transfer (ICT) character, where electron density moves from the electron-donating amino group to the naphthalene ring system upon absorption of light. mdpi.com

In the excited state, the molecule possesses a much larger dipole moment than in the ground state. mdpi.com This ICT state is the key reactive intermediate for the photoelimination reaction. The transfer of electron density weakens the bond between the naphthalene ring and the carboxylate group, facilitating the homolytic cleavage described previously. The fluorescence properties of these molecules are also dictated by the ICT state and are often highly sensitive to solvent polarity, a phenomenon known as solvatochromism. mdpi.comekb.eg Research on related 1,8-donor-acceptor naphthalenes shows that fluorescence quantum yields are often inversely proportional to the efficiency of photoreactions; a more efficient chemical reaction from the excited state provides a non-radiative decay pathway that competes with fluorescence. acs.orgnih.gov

Table 2: Photophysical Properties of Related Aminonaphthalene Derivatives
CompoundAbsorption Max (λabs)Emission Max (λem)Excited State CharacterReference
1-Aminonaphthalene~332 nmVaries with solventS1 (1La) with charge-transfer character researchgate.net
8-Acyl-1-(dimethylamino)naphthalene-Exhibits strong solvatochromismPlanar Intramolecular Charge Transfer (PICT) mdpi.com
3-Acetyl-2-aminonaphthalene model~360 nm~430 nm (in MeCN)Fluorescence quantum yield (Φf) = 0.40 acs.org

Kinetic and Thermodynamic Aspects of Reactions

An examination of the core kinetic and thermodynamic parameters for reactions involving this compound highlights the current gaps in the scientific record.

Reaction Rate Determinations

There is a notable absence of published studies that specifically determine the rate constants for reactions involving this compound. To populate a detailed understanding of its reactivity, kinetic data for reactions such as the intramolecular cyclization under various conditions (e.g., different temperatures, pH levels, and solvents) would be necessary. Such data would allow for the formulation of a rate law, providing insights into the reaction mechanism.

Hypothetically, the rate of the intramolecular cyclization to naphthostyril could be determined by monitoring the disappearance of the reactant or the appearance of the product over time using spectroscopic methods. A hypothetical data table for such a study is presented below to illustrate the type of information that is currently unavailable.

Hypothetical Reaction Rate Data for the Cyclization of this compound

Initial Concentration (mol/L) Temperature (°C) Rate Constant, k (s⁻¹)
0.1 25 Data not available
0.1 50 Data not available

Equilibrium Studies

Similarly, there is a scarcity of research focused on the equilibrium aspects of reactions with this compound. For the reversible intramolecular cyclization, the equilibrium constant (K_eq) would provide critical information about the relative stability of the open-chain carboxylate versus the cyclic lactam. Thermodynamic parameters such as the standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) would be derived from the temperature dependence of the equilibrium constant.

The following table illustrates the type of thermodynamic data that is not currently available in the literature for the equilibrium between this compound and naphthostyril.

Hypothetical Equilibrium Data for the Cyclization Reaction

Temperature (K) Equilibrium Constant, Keq ΔG° (kJ/mol) ΔH° (kJ/mol) ΔS° (J/mol·K)
298 Data not available Data not available Data not available Data not available

Transition State Analysis

Detailed analysis of the transition state for reactions of this compound, particularly the intramolecular cyclization, is also not present in the available literature. Such an analysis, which is often conducted through computational chemistry methods like Density Functional Theory (DFT), would provide valuable information about the geometry and energy of the transition state. This would, in turn, elucidate the reaction mechanism at a molecular level. Key parameters from such a study would include the activation energy (Ea) and the imaginary frequency of the transition state vibration.

A representative table of the kind of data that would be generated from a transition state analysis is provided below for illustrative purposes.

Hypothetical Transition State Parameters from Computational Analysis

Reaction Computational Method Activation Energy, Ea (kJ/mol) Key Bond Distances in TS (Å)

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Sodium 8 Aminonaphthalene 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the molecular framework atom by atom.

One-dimensional NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylate group (-COO⁻Na⁺), leading to a predictable pattern of signals for the naphthalene (B1677914) ring system.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene core. The electron-donating amino group at the C8 position and the electron-withdrawing carboxylate group at the C1 position cause a dispersion of these signals. Protons H-2 and H-7 are anticipated to be the most affected by the adjacent substituents. The predicted chemical shifts and coupling patterns are essential for the initial assignment. scribd.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display 11 signals. These include ten signals for the carbon atoms of the naphthalene skeleton and one for the carboxylate carbon. libretexts.orglibretexts.org The carboxylate carbon is expected to resonate at a characteristic downfield position (160-180 ppm). libretexts.org The carbons directly bonded to the amino group (C-8) and the carboxylate group (C-1) will also exhibit characteristic shifts. The remaining eight carbon signals will correspond to the rest of the naphthalene ring, with quaternary carbons (C-4a, C-8a) typically showing lower intensity.

Table 1: Predicted ¹H NMR Chemical Shifts for Sodium 8-aminonaphthalene-1-carboxylate in D₂O.
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (J, Hz)
H-27.2 - 7.4d (doublet)³J(H2-H3) ≈ 7-9
H-37.7 - 7.9t (triplet)³J(H3-H2) ≈ 7-9, ³J(H3-H4) ≈ 7-9
H-47.9 - 8.1d (doublet)³J(H4-H3) ≈ 7-9
H-57.4 - 7.6d (doublet)³J(H5-H6) ≈ 7-9
H-67.1 - 7.3t (triplet)³J(H6-H5) ≈ 7-9, ³J(H6-H7) ≈ 7-9
H-76.8 - 7.0d (doublet)³J(H7-H6) ≈ 7-9
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1130 - 135
C-2118 - 122
C-3128 - 132
C-4125 - 129
C-4a135 - 140
C-5124 - 128
C-6120 - 124
C-7110 - 115
C-8145 - 150
C-8a125 - 130
-COO⁻170 - 175

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between H-2 and H-3, H-3 and H-4, H-5 and H-6, and H-6 and H-7, confirming the two isolated spin systems on the naphthalene rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of the protonated carbon signals in the ¹³C NMR spectrum based on the already assigned ¹H signals. princeton.edusdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. A key expected correlation would be between the amino protons (-NH₂) and the H-7 proton, confirming their spatial proximity. This is a characteristic feature of the 1,8-disubstituted naphthalene system. youtube.com

Table 3: Expected Key 2D NMR Correlations for Structural Confirmation.
ExperimentCorrelating NucleiInformation Gained
COSYH-2 ↔ H-3; H-3 ↔ H-4; H-5 ↔ H-6; H-6 ↔ H-7Confirms adjacent protons on the two aromatic rings.
HSQCH-2 ↔ C-2; H-3 ↔ C-3; etc.Assigns all protonated carbons.
HMBCH-2 ↔ -COO⁻; H-7 ↔ C-8; H-5 ↔ C-4Confirms placement of substituents and connects the two rings.
NOESY-NH₂ ↔ H-7Confirms the peri-positioning of the amino and carboxylate groups.

While solution-state NMR provides data on the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. This technique is particularly useful for characterizing crystalline and amorphous materials. mdpi.com For this compound, ssNMR could be used to:

Identify different polymorphic forms (different crystal packings) of the compound.

Characterize the local environment around the sodium cation and its interaction with the carboxylate group.

Investigate intermolecular interactions, such as hydrogen bonding involving the amino group and the carboxylate oxygen atoms, which dictate the crystal packing. thieme-connect.de

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce structural information from its fragmentation patterns.

High-resolution mass spectrometry measures the m/z of an ion with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of its elemental formula. thermofisher.comnih.gov For this compound, HRMS would be used to confirm the molecular formula C₁₁H₈NNaO₂. The analysis can be performed in both positive and negative ion modes.

Table 4: Theoretical Exact Masses for HRMS Analysis.
SpeciesFormulaChargeCalculated Exact Mass (m/z)
Sodium Salt Adduct[C₁₁H₈NNaO₂ + H]⁺+1210.0553
Anion[C₁₁H₈NO₂]⁻-1186.0561
Neutral Acid[C₁₁H₉NO₂ + H]⁺+1188.0706

Tandem mass spectrometry (MS/MS) involves isolating an ion of a specific m/z (the precursor ion) and inducing it to fragment. Analyzing the resulting fragment ions (product ions) provides valuable structural information. lew.ro For the 8-aminonaphthalene-1-carboxylate anion ([C₁₁H₈NO₂]⁻, m/z 186.0561), a characteristic fragmentation pathway would be expected. The primary fragmentation would likely be the loss of carbon dioxide (CO₂) from the carboxylate group.

The proposed fragmentation pathway in negative ion mode is:

Precursor Ion: [C₁₁H₈NO₂]⁻ at m/z 186.0561

Loss of CO₂: The most facile fragmentation is the neutral loss of CO₂ (44.01 Da), leading to the formation of the 8-aminonaphthyl anion. [C₁₁H₈NO₂]⁻ → [C₁₀H₈N]⁻ + CO₂

Resulting Fragment Ion: [C₁₀H₈N]⁻ at m/z 142.0662

Further fragmentation of the naphthalene ring could occur under higher energy conditions, but the loss of CO₂ is expected to be the dominant and most diagnostic fragmentation. researchgate.net

Table 5: Predicted Major MS/MS Fragments for the [C₁₁H₈NO₂]⁻ Anion.
Precursor Ion (m/z)Proposed Fragment IonFragment Ion (m/z)Neutral Loss
186.0561[C₁₀H₈N]⁻142.0662CO₂ (44.01 Da)

Hyphenated MS Techniques (e.g., LC-MS) for Purity and Impurity Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for the comprehensive analysis of pharmaceutical compounds and fine chemicals. ajrconline.orgnih.gov For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a particularly powerful approach for purity assessment and the identification of process-related impurities or degradation products. ajrconline.org

The process begins with the separation of the sample components via High-Performance Liquid Chromatography (HPLC). A suitable reversed-phase column and a carefully optimized mobile phase gradient (typically a mixture of water, organic solvent like acetonitrile (B52724) or methanol (B129727), and a pH modifier) are employed to resolve this compound from any potential impurities. The retention time of the main peak serves as a primary identifier under specific chromatographic conditions.

Following separation, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for this type of polar, ionic compound, typically operating in negative ion mode to detect the deprotonated molecule [M-H]⁻ or in positive mode to detect the sodiated adduct [M+Na]⁺ or the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, which facilitate the determination of elemental compositions for the parent compound and any detected impurities.

The power of LC-MS is further enhanced by tandem mass spectrometry (MS/MS). nih.gov In an MS/MS experiment, the ion corresponding to this compound is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification. For impurity profiling, the same principle is applied. Any additional peaks observed in the chromatogram can be analyzed by MS and MS/MS to elucidate their structures. Common impurities might include starting materials, intermediates from the synthesis (such as 8-cyannaphthalene-1-sulfonic acid), or byproducts from side reactions. google.com The combination of chromatographic retention time, accurate mass, and fragmentation data allows for the confident identification and quantification of impurities, even at trace levels.

Table 1: Illustrative LC-MS Data for Purity Analysis

ComponentRetention Time (min)Observed m/zProposed Identity
Main Peak5.2210.0504 [M-Na+2H]⁺This compound
Impurity A3.8188.0712 [M+H]⁺8-Aminonaphthalene
Impurity B6.5226.0456 [M+H]⁺8-Aminonaphthalene-1-sulfonic acid

Note: The data in this table is hypothetical and for illustrative purposes only.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound.

The IR and Raman spectra of this compound are dominated by vibrations associated with its three key structural components: the amino group (-NH₂), the carboxylate group (-COO⁻Na⁺), and the substituted naphthalene ring.

Amino Group (-NH₂): The primary amine is characterized by N-H stretching vibrations, which typically appear as two bands in the 3500-3300 cm⁻¹ region in the IR spectrum, corresponding to asymmetric and symmetric stretching modes. N-H bending (scissoring) vibrations are expected around 1650-1580 cm⁻¹.

Carboxylate Group (-COO⁻): The carboxylate anion exhibits strong, characteristic absorption bands. The asymmetric stretching vibration (νₐₛ(COO⁻)) is found in the 1610-1550 cm⁻¹ range, while the symmetric stretching vibration (νₛ(COO⁻)) appears in the 1440-1360 cm⁻¹ region. orgchemboulder.com The large separation between these two frequencies is indicative of the ionic carboxylate structure.

Naphthalene Ring: The aromatic ring system gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. spectroscopyonline.com The C=C stretching vibrations within the fused rings produce a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the ring, are found in the 900-675 cm⁻¹ region. researchgate.net

The Raman spectrum provides complementary information. The symmetric vibrations of the naphthalene ring are often strong in the Raman spectrum, offering a clear fingerprint of the aromatic system. researchgate.net

Table 2: Key Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
Amino (-NH₂)N-H Asymmetric Stretch3450 - 3350 (Medium)Weak
N-H Symmetric Stretch3350 - 3250 (Medium)Weak
N-H Scissoring (Bend)1650 - 1580 (Strong)Medium
Carboxylate (-COO⁻)Asymmetric Stretch1610 - 1550 (Strong)Medium-Weak
Symmetric Stretch1440 - 1360 (Strong)Strong
Naphthalene RingAromatic C-H Stretch3100 - 3000 (Medium-Weak)Strong
Aromatic C=C Stretch1600 - 1450 (Multiple, Medium-Strong)Strong
C-H Out-of-Plane Bend900 - 675 (Strong)Weak

Vibrational spectroscopy can be employed to study the conformational preferences of this compound, particularly the orientation of the amino and carboxylate substituents relative to the naphthalene ring. The steric interaction between the peri-positioned amino and carboxylate groups can restrict rotation around the C-C and C-N bonds, leading to a more rigid structure.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies for different possible conformers. nih.gov By comparing the theoretically predicted spectra with the experimental IR and Raman data, the most stable conformation in the solid state or in solution can be determined. iu.edu.sa Subtle shifts in the vibrational frequencies of the C-N stretch, C-C stretch, or the N-H and C=O bending modes can be correlated with specific rotational isomers. Furthermore, changes in the spectra upon variations in temperature or solvent can provide insights into the conformational dynamics and intermolecular interactions, such as hydrogen bonding involving the amino group and the carboxylate oxygen atoms.

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy

Electronic spectroscopy provides valuable information on the chromophoric system of this compound.

The UV-Vis absorption spectrum of this compound is primarily determined by the naphthalene chromophore, which is significantly modified by the presence of the electron-donating amino (-NH₂) group and the electron-withdrawing carboxylate (-COO⁻) group. The spectrum arises from π → π* electronic transitions within the aromatic system. acs.org

Naphthalene itself displays two main absorption bands, a moderately intense, structured band known as the ¹Lₐ band and a weaker, also structured band at longer wavelengths called the ¹Lₑ band. dtu.dknih.gov The substitution with an amino group, a strong auxochrome, typically causes a bathochromic (red) shift of these absorption bands and an increase in their intensity (hyperchromic effect). aip.orgresearchgate.net This is due to the extension of the conjugated π-system through the lone pair of electrons on the nitrogen atom. The carboxylate group can also influence the electronic transitions. The resulting spectrum is a composite of these effects, leading to strong absorption in the UV region.

Table 3: Typical Electronic Transitions in Substituted Naphthalenes

TransitionWavelength Range (nm)Description
¹Lₐ Band260 - 300π → π* transition, moderately intense
¹Lₑ Band300 - 350π → π* transition, weaker, often red-shifted by auxochromes
¹Bₑ Band< 250π → π* transition, very intense

Note: The exact λₘₐₓ values for this compound depend on the solvent.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a key technique for studying chiral molecules. rsc.org While this compound is achiral and therefore does not exhibit a CD spectrum, the introduction of a chiral center or the induction of axial chirality in related naphthalene derivatives can lead to strong CD signals, which are highly sensitive to the molecule's stereochemistry.

UV-Vis spectroscopy is a straightforward and robust method for the quantitative analysis of this compound in solution. The relationship between absorbance (A), concentration (c), and path length (l) is described by the Beer-Lambert Law:

A = εcl

where ε is the molar absorptivity (or molar extinction coefficient), a constant that is characteristic of the substance at a specific wavelength (λₘₐₓ).

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λₘₐₓ). The absorbance of an unknown sample can then be measured, and its concentration can be determined by interpolation from the calibration curve.

The molar absorptivity (ε) is a measure of the probability of the electronic transition. It can be calculated from the slope of the Beer-Lambert plot or from a single measurement if the concentration and path length are known. For substituted naphthalenes, ε values are typically in the range of 1,000 to 10,000 L·mol⁻¹·cm⁻¹ for the ¹Lₐ and ¹Lₑ bands, indicating that UV-Vis spectroscopy is a highly sensitive method for the detection and quantification of this compound. acs.org

Structural Insights from CD Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiral properties of molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound is not inherently chiral in its ground state, CD spectroscopy can provide significant structural information under specific conditions, such as when it interacts with a chiral environment or is derivatized with a chiral moiety.

The application of CD spectroscopy could be particularly insightful in studying the interactions of this compound with chiral biological macromolecules, such as proteins or DNA. Any induced CD signals would indicate that the molecule is binding to a chiral pocket within the macromolecule, and the nature of the CD spectrum could provide details about the conformation of the bound ligand.

Furthermore, creating a chiral derivative of the compound would allow for the determination of its absolute configuration if a chiral center were introduced. Studies on other chiral compounds, including amines and carboxylic acids, have demonstrated the utility of CD in determining enantiomeric composition and concentration. nih.gov For instance, the reaction of a chiral carboxylic acid with a metal complex can generate a new chiroptically active species with strong CD signals. nih.gov Theoretical and experimental studies on naphthalene derivatives, such as 1-Naphthylamine (B1663977), have utilized the related technique of Magnetic Circular Dichroism (MCD) to interpret electronic transitions, which provides a foundation for understanding the chiroptical properties of this class of compounds. dtu.dknih.gov

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique is indispensable for confirming the molecular structure, as well as for studying the solid-state properties like polymorphism.

If a suitable crystal were grown, SCXRD analysis would yield precise atomic coordinates, from which crucial structural information can be derived. This includes:

Bond Lengths and Angles: Confirming the connectivity and geometry of the aminonaphthalene backbone and the carboxylate group.

Conformation: Determining the planarity of the naphthalene ring system and the orientation of the amino and carboxylate substituents.

Intermolecular Interactions: Elucidating the network of hydrogen bonds (involving the amino group and carboxylate oxygens), ion-ion interactions (between the sodium cation and the carboxylate anion), and π-π stacking interactions between the naphthalene rings. This information is critical for understanding the crystal packing and the resulting physicochemical properties of the solid.

The results from an SCXRD experiment are typically presented in a crystallographic information file (CIF), which contains all the data required to visualize and analyze the crystal structure.

Powder X-ray Diffraction (PXRD) is a fundamental technique used to identify crystalline phases and investigate polymorphism—the ability of a compound to exist in two or more different crystal structures. nih.gov Different polymorphs of a substance can have distinct physical properties, and PXRD is the primary tool for their identification and characterization. nih.gov

While no specific polymorphism studies on this compound have been reported, PXRD would be the essential technique for such an investigation. Each polymorphic form produces a unique diffraction pattern, which serves as a fingerprint for that specific crystal structure.

The process of a polymorphism study would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids by PXRD. The appearance of different diffraction patterns would indicate the presence of multiple polymorphs. PXRD is also crucial for quality control to ensure batch-to-batch consistency of the crystalline form.

The table below illustrates the type of data obtained from a PXRD analysis for a related aminonaphthalene derivative, 1-N-(4-pyridylmethyl)amino naphthalene, which crystallizes in a monoclinic system. cambridge.org This serves as an example of how PXRD data is presented.

2θ (°)d-spacing (Å)Relative Intensity (%)
10.208.67100
15.505.7140
20.504.3380
25.803.4560
31.002.8830

Advanced Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation, identification, and quantification of the main compound and any potential impurities.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds like this compound. The development of a robust, stability-indicating HPLC method is critical for quality control.

Given the structure of the analyte—containing a polar aromatic system with both a basic amino group and an acidic carboxylate group—a reversed-phase or mixed-mode HPLC method would be most appropriate.

Stationary Phase (Column): A C18 column is a common starting point for reversed-phase chromatography. For enhanced retention and alternative selectivity, especially given the polar nature of the compound, a mixed-mode column combining reversed-phase and ion-exchange characteristics (e.g., Coresep SB) could be highly effective. helixchrom.com

Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a buffer to control the pH. A buffer such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) would be suitable. The pH should be optimized to ensure good peak shape and retention.

Detection: The extensive conjugation of the naphthalene ring system suggests strong ultraviolet (UV) absorbance, making a UV detector a straightforward choice. For higher sensitivity and selectivity, a fluorescence detector could be employed, as aminonaphthalene compounds are often fluorescent. researchgate.net

Method Validation: A fully developed method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

The following table outlines a hypothetical set of starting parameters for HPLC method development.

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase BAcetonitrile
Gradient10% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm or Fluorescence (e.g., Ex: 350 nm, Em: 510 nm)
Injection Volume10 µL

Gas Chromatography (GC) is the standard method for the analysis of volatile and semi-volatile organic compounds. researchgate.net this compound itself is a non-volatile salt and cannot be analyzed directly by GC. However, GC is the ideal technique for identifying and quantifying volatile byproducts that may be present from its synthesis or degradation. ptfarm.pl

Potential volatile impurities could include:

Residual Solvents: Solvents used during the synthesis and purification process (e.g., ethanol (B145695), acetic acid, toluene).

Starting Materials & Reagents: Unreacted volatile starting materials or reagents.

Degradation Products: Small volatile molecules that could form under stress conditions.

A static headspace GC (HS-GC) method coupled with a Flame Ionization Detector (FID) is typically used for the analysis of residual solvents. For the identification of unknown volatile byproducts, GC coupled with a Mass Spectrometer (GC-MS) is the method of choice, as it provides structural information for peak identification. mdpi.com If any volatile carboxylic acids were potential byproducts, derivatization to form more volatile esters might be necessary prior to GC analysis. nih.gov

The table below lists potential volatile impurities and a typical GC method for their analysis.

Analyte TypePotential ImpuritiesAnalytical Method
Residual SolventsEthanol, Toluene, Acetic AcidStatic Headspace GC-FID
Synthesis ByproductsNaphthalene, other small aromaticsGC-MS
Volatile AcidsLow molecular weight carboxylic acidsGC-FID/MS after derivatization (e.g., silylation)

Capillary Electrophoresis (CE) for Ionic Species (e.g., ANTS-labeled glycans)

Capillary Electrophoresis (CE) is a high-resolution separation technique extensively utilized for the analysis of ionic species. The fundamental principle of CE lies in the differential migration of charged analytes within a narrow-bore capillary filled with an electrolyte solution, under the influence of a high-voltage electric field. The separation is primarily based on the charge-to-mass ratio of the analytes, allowing for the efficient resolution of molecules with subtle differences in charge or size. nih.gov This technique is particularly valuable in the field of glycoanalysis, where it is used to profile complex mixtures of oligosaccharides released from glycoproteins.

A significant challenge in the analysis of carbohydrates is that many, particularly neutral N-glycans, lack a charge and a chromophore, making their direct separation and detection by CE difficult. To overcome this, a derivatization or labeling step is employed. A widely used labeling agent for this purpose is 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS). nih.gov This fluorophore covalently attaches to the reducing end of a carbohydrate via reductive amination. researchgate.net The ANTS molecule imparts a strong negative charge (due to its three sulfonate groups) and a fluorescent tag to each glycan. ias.ac.innih.gov This labeling strategy ensures that all glycans, including neutral ones, acquire a high charge-to-mass ratio and can be sensitively detected using laser-induced fluorescence (LIF) detection. nih.govd-nb.info

Research Findings in CE of ANTS-Labeled Glycans

Detailed studies have demonstrated the efficacy of CE for separating complex mixtures of ANTS-labeled N-glycans derived from various glycoproteins, such as ovalbumin and bovine fetuin. nih.gov Researchers have established a linear relationship between the electrophoretic mobility and the charge-to-mass ratios of the ANTS-glycan conjugates, which serves as a reliable basis for peak identification. nih.gov

Separations are typically performed in fused-silica capillaries using a background electrolyte at a specific pH, for example, a phosphate buffer at pH 2.5. nih.gov Under these conditions, high-resolution separation of oligomannose-type and complex-type oligosaccharide mixtures can be achieved in remarkably short analysis times, often under 8 minutes. nih.gov The sensitivity of the method is a significant advantage, with detection limits reaching the low femtomole to attomole range. nih.gov

The resolving power of CE is sufficient to separate not only glycans with different numbers of monosaccharide units but also various positional isomers and epimers. nih.gov The table below presents representative data from the CE analysis of ANTS-labeled N-glycans released from a model glycoprotein, human Immunoglobulin G (IgG). The migration time and Glucose Unit (GU) value are used to identify the glycan structures. The GU value is determined by calibrating the system with an ANTS-labeled dextran (B179266) ladder (glucose oligomers).

Table 1: Capillary Electrophoresis Data for ANTS-Labeled Human IgG N-Glycans This table is interactive. Users can sort the data by clicking on the column headers.

Glycan Structure Abbreviation Common Name Structure Description Relative Migration Time (min) Glucose Unit (GU) Value
FA2 G0F Core-fucosylated, biantennary 10.2 5.8
FA2G1 G1F Core-fucosylated, biantennary with one galactose 10.8 6.2
FA2G2 G2F Core-fucosylated, biantennary with two galactoses 11.5 6.7
FA2G1S1 G1FS1 Core-fucosylated, biantennary, monogalactosylated, monosialylated 12.5 7.4
FA2G2S1 G2FS1 Core-fucosylated, biantennary, digalactosylated, monosialylated 13.2 7.9

Data is representative and compiled for illustrative purposes based on typical CE separation profiles of IgG N-glycans.

This detailed structural characterization is critical in biopharmaceutical applications, where the glycosylation profile of therapeutic proteins like monoclonal antibodies must be closely monitored as it affects their stability, efficacy, and safety. nih.gov

Computational and Theoretical Chemistry Studies of Sodium 8 Aminonaphthalene 1 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are foundational in computational chemistry, employing the principles of quantum mechanics to model molecular properties. For Sodium 8-aminonaphthalene-1-carboxylate, these calculations would typically be performed on its parent molecule, 8-aminonaphthalene-1-carboxylic acid, to determine its fundamental electronic characteristics.

Electronic Structure and Molecular Orbitals (e.g., EHOMO, ELUMO)

The electronic structure of a molecule is described by its molecular orbitals, which are mathematical functions that characterize the location and wave-like behavior of electrons. Among the most crucial of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For an aromatic system like 8-aminonaphthalene-1-carboxylic acid, the presence of both an electron-donating amino group (-NH2) and an electron-withdrawing carboxylic acid group (-COOH) on the naphthalene (B1677914) scaffold would significantly influence the energies of these frontier orbitals.

Table 1: Key Electronic Structure Parameters

Parameter Description Significance for 8-aminonaphthalene-1-carboxylic acid
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates the propensity to donate electrons; influenced by the electron-rich amino group and naphthalene ring.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates the ability to accept electrons; influenced by the electron-deficient carboxyl group.

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO | A key indicator of chemical reactivity, stability, and the energy required for electronic transitions. |

Charge Distribution and Electrostatic Potential

Quantum chemical calculations can determine how electric charge is distributed across a molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue).

For 8-aminonaphthalene-1-carboxylic acid, an MEP map would likely show a negative potential around the oxygen atoms of the carboxylate group and a positive potential near the hydrogen atoms of the amino group and the carboxylic acid. These maps are instrumental in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interaction between the HOMO of one molecule and the LUMO of another to explain chemical reactions. By analyzing the shapes, symmetries, and energies of the HOMO and LUMO of 8-aminonaphthalene-1-carboxylic acid, chemists can predict its reactivity. The HOMO is expected to be largely localized over the electron-donating amino group and the π-system of the naphthalene rings, making this region susceptible to attack by electrophiles. Conversely, the LUMO is likely concentrated around the electron-withdrawing carboxylic acid group, which would be the site of nucleophilic attack.

Conformational Analysis and Energy Minima

Molecules can exist in different spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to find the most stable arrangement, known as the energy minimum. For 8-aminonaphthalene-1-carboxylic acid, key rotational points include the C-N bond of the amino group and the C-C bond connecting the carboxylic group to the naphthalene ring.

Studies on the closely related 1-aminonaphthalene have shown that the amino group is not perfectly planar with the aromatic ring in its ground state; instead, the nitrogen atom is slightly pyramidalized, and the -NH2 group is rotated by about 20 degrees. researchgate.netaip.org A similar non-planar, rotated conformation for the amino group in 8-aminonaphthalene-1-carboxylic acid would likely represent an energy minimum. Furthermore, intramolecular hydrogen bonding between a hydrogen of the amino group and an oxygen of the carboxylate group could be a significant factor in determining the most stable conformation.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a highly popular and versatile computational method used to investigate the electronic structure of many-body systems. It is often the method of choice for its balance of accuracy and computational cost.

Optimization of Molecular Geometry

One of the most fundamental applications of DFT is geometry optimization. This process computationally determines the lowest energy arrangement of atoms in a molecule, providing a prediction of its three-dimensional structure. The calculation yields precise bond lengths, bond angles, and dihedral angles.

For 8-aminonaphthalene-1-carboxylic acid, a DFT geometry optimization would provide the precise coordinates of each atom in its most stable state. This optimized structure is the starting point for most other computational analyses, including the calculation of vibrational frequencies, electronic properties, and spectral data. The results would quantify the steric interactions and electronic effects of the adjacent amino and carboxylate groups, which can cause slight distortions in the naphthalene ring from perfect planarity.

Table 2: List of Compounds Mentioned

Compound Name
This compound
8-aminonaphthalene-1-carboxylic acid

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental data. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to calculate the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. nih.govresearchgate.net

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to predict proton (¹H) and carbon-¹³ (¹³C) chemical shifts. nih.gov These calculations can help in the assignment of experimental spectra and in understanding how the electronic environment of each nucleus is affected by the molecule's structure, including the electron-donating amino group and the electron-withdrawing carboxylate group.

Theoretical IR and Raman spectra are determined by calculating the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretches, bends, and torsions. The predicted spectrum can be compared with experimental Fourier-transform infrared (FT-IR) and FT-Raman data to identify characteristic functional group vibrations and confirm the molecular structure. nih.gov Potential Energy Distribution (PED) analysis is often performed to assign the calculated vibrational modes to specific molecular motions. nih.gov

The electronic absorption properties, observed in UV-Vis spectroscopy, are typically predicted using TD-DFT calculations. nih.gov This method provides information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These calculations can determine the maximum absorption wavelengths (λmax) and oscillator strengths, which are related to the intensity of the absorption bands. Such studies help to understand the photophysical properties of the molecule.

Below is a hypothetical table illustrating the kind of data that would be generated from a DFT-based prediction of spectroscopic parameters for the 8-aminonaphthalene-1-carboxylate anion.

Table 1: Predicted Spectroscopic Parameters for 8-aminonaphthalene-1-carboxylate.

ParameterPredicted ValueSpectroscopic MethodAssignment/Transition
¹³C Chemical Shift (C1)~175 ppmNMRCarboxylate Carbon (-COO⁻)
¹³C Chemical Shift (C8)~148 ppmNMRAmino-substituted Carbon (C-NH₂)
¹H Chemical Shift (NH₂)~5.5 ppmNMRAmino Protons
Vibrational Frequency~1580 cm⁻¹IR/RamanCarboxylate (COO⁻) Asymmetric Stretch
Vibrational Frequency~3400 cm⁻¹IR/RamanAmino (N-H) Symmetric Stretch
Electronic Transition (λmax)~350 nmUV-Visπ → π* Transition

Reaction Pathway and Transition State Calculations (e.g., for rearrangements)

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions, including syntheses, degradations, and molecular rearrangements. For this compound, computational methods can be used to map the potential energy surface of its formation or subsequent reactions.

One key application is in understanding the synthesis of its parent acid, 8-aminonaphthalene-1-carboxylic acid. Historical synthetic routes, for example, involve the hydrolysis of 8-cyannaphthalene-1-sulfonic acid under alkaline conditions, which proceeds through intermediates like naphthostyril (the inner anhydride). google.com Computational chemistry can model this multi-step process. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.

Transition state theory is used to locate the saddle points on the potential energy surface that connect reactants to products. The structure and energy of these transition states provide critical information about the reaction's activation energy, which determines the reaction rate. Methods like synchronous transit-guided quasi-Newton (STQN) can be employed to find these transition states.

For instance, calculations could model the intramolecular cyclization of an intermediate to form naphthostyril, followed by its alkaline hydrolysis to yield the final 8-aminonaphthalene-1-carboxylate product. These studies can clarify the role of catalysts, predict the most favorable reaction conditions (e.g., temperature and pressure), and explain the formation of by-products. Such insights are valuable for optimizing synthetic yields and developing more efficient manufacturing processes.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. uni-muenchen.deresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level, offering insights into both structural and dynamic properties that are often inaccessible through experimental means alone.

Solvation Effects and Intermolecular Interactions

The behavior of this compound in a solution is heavily influenced by its interactions with solvent molecules. MD simulations can effectively model these solvation effects. By placing the molecule in a simulated box of solvent (e.g., water) and running a simulation, one can observe how the solvent molecules arrange themselves around the solute.

Key analyses from such simulations include the calculation of radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. For this compound, RDFs would reveal the hydration shells around the charged carboxylate group, the polar amino group, and the hydrophobic naphthalene core.

Furthermore, MD simulations can quantify intermolecular interactions, such as hydrogen bonds between the amino and carboxylate groups and surrounding water molecules. The number and lifetime of these hydrogen bonds are critical for understanding the compound's solubility and its influence on the local solvent structure. rsc.org These simulations can also provide insights into ion-pairing effects, modeling the interaction between the sodium cation and the carboxylate anion in solution.

Dynamics of Conformational Changes

While the naphthalene ring system of this compound is rigid, the amino (-NH₂) and carboxylate (-COO⁻) substituents possess conformational flexibility. MD simulations can track the dynamics of these groups over time.

Quantitative Structure-Activity Relationship (QSAR) Studies for Non-Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the structural or physicochemical properties of a set of compounds with their activities. While often used in drug discovery for biological activities, QSAR can also be applied to predict non-biological properties such as solubility, photostability, or performance as a dye intermediate.

For a series of derivatives of this compound, a QSAR model could be developed to predict a specific non-biological activity. The process involves three main steps:

Data Set Generation: A series of related compounds with known activity values is compiled.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed activity.

For example, a QSAR study could be used to predict the fluorescence quantum yield of various substituted 8-aminonaphthalene-1-carboxylate derivatives. By identifying the key molecular features that enhance or diminish fluorescence, such a model would guide the design of new compounds with desired photophysical properties.

In Silico Design of Novel Derivatives and Precursors

In silico design utilizes computational methods to conceptualize and evaluate new molecules before they are synthesized in the laboratory. rsc.orgnih.gov This approach accelerates the discovery of novel compounds with enhanced properties by focusing experimental efforts on the most promising candidates. researchgate.netorientjchem.org

Starting with the core structure of this compound, novel derivatives can be designed by computationally introducing various functional groups at different positions on the naphthalene ring. For each designed derivative, computational tools can predict a range of properties:

Spectroscopic Properties: As described in section 5.2.2, DFT calculations can predict how structural modifications will alter the NMR, IR, and UV-Vis spectra.

Physicochemical Properties: Software can estimate properties like solubility, lipophilicity (logP), and electronic characteristics (e.g., dipole moment, polarizability).

Reactivity: Quantum chemical calculations can predict the reactivity of new derivatives by analyzing parameters like molecular electrostatic potential (MEP) maps and Fukui functions, which indicate the most likely sites for electrophilic or nucleophilic attack.

Similarly, computational chemistry can aid in the design of novel precursors for the synthesis of the target molecule. By modeling different reaction pathways and evaluating the stability and reactivity of potential starting materials and intermediates, more efficient and cost-effective synthetic routes can be developed. google.com This in silico screening process significantly reduces the time and resources required for materials development.

Applications of Sodium 8 Aminonaphthalene 1 Carboxylate in Chemical Synthesis and Materials Science

As a Versatile Building Block in Organic Synthesis

The dual reactivity of the amino and carboxylate groups allows Sodium 8-aminonaphthalene-1-carboxylate to serve as a foundational component for constructing more complex molecular architectures. Its rigid naphthalene (B1677914) framework provides a well-defined orientation for subsequent synthetic transformations.

Synthesis of Complex Heterocycles

Heterocyclic compounds are crucial in pharmaceuticals, agrochemicals, and materials science. The proximate positioning of the amino and carboxylic acid groups in 8-aminonaphthalene-1-carboxylic acid facilitates intramolecular cyclization reactions to form fused N-heterocycles. For instance, these precursors can be used to synthesize benzo-fused five- or six-membered N-heterocycles. nih.gov The amino group can react with a suitable reagent to form an intermediate that subsequently undergoes cyclization with the adjacent carboxylic acid group. This strategy provides a direct route to polycyclic aromatic alkaloids and other complex nitrogen-containing ring systems. The synthesis of such heterocycles is often a key step in the development of new biologically active molecules. rsc.orgnih.gov

Preparation of Advanced Organic Intermediates

This compound is a key precursor for the synthesis of Naphthostyril (1,8-naphtholactam), an important industrial intermediate. google.comgoogle.com The synthesis involves an intramolecular condensation reaction where the amino group and the carboxylic acid group cyclize to form the lactam ring. Naphthostyril is a vital starting material for producing a wide range of dyes and pigments, including acid dyes, disperse dyes, and cationic dyes used for coloring polyester (B1180765) and polyacrylonitrile fibers. google.com Furthermore, it is a precursor to 1,1'-dinaphthyl-8,8'-dicarboxylic acid, another significant compound in materials chemistry. google.com The conversion of 8-aminonaphthalene-1-carboxylic acid derivatives into these intermediates highlights its role in bridging simple starting materials with high-value chemical products. google.com

Table 1: Key Intermediates Derived from 8-Aminonaphthalene-1-carboxylic Acid

Intermediate Chemical Structure Key Synthetic Transformation Applications
Naphthostyril Fused lactam Intramolecular cyclization/condensation Synthesis of acid, disperse, and cationic dyes; Precursor for other advanced materials. google.com
Substituted N-Heterocycles Polycyclic aromatic systems Intramolecular amidation/cyclization Core structures in pharmaceuticals and biologically active compounds. nih.govrsc.org

Role in Cascade Reactions

Cascade reactions, or tandem reactions, are chemical processes that involve at least two consecutive transformations in a single pot, which enhances synthetic efficiency by reducing the need for purification of intermediates. The bifunctional nature of 8-aminonaphthalene-1-carboxylic acid makes it an ideal candidate for designing such reactions. researchgate.netnih.gov For example, the amino group could participate in an initial intermolecular reaction (e.g., forming an imine or amide), which then positions the molecule for a subsequent intramolecular cyclization involving the carboxylate group. nih.gov This approach allows for the rapid construction of molecular complexity from simple precursors. While specific documented cascade reactions starting directly with this compound are not extensively detailed in readily available literature, its structure is analogous to other amino-acid building blocks that are widely used in enzyme-catalyzed and chemo-catalyzed cascade processes to build complex synthons for pharmaceuticals. researchgate.netnih.gov

Applications in Dye and Pigment Chemistry

The naphthalene core of this compound is a chromophore, and its derivatives are central to the synthesis of a wide array of colorants.

Synthesis of Azo Dyes and Related Chromophores

Azo dyes represent the largest class of synthetic colorants, characterized by the -N=N- (azo) group that connects two aromatic rings. cuhk.edu.hk The primary aromatic amine group on 8-aminonaphthalene-1-carboxylic acid is readily converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures. unb.ca This diazonium salt is an electrophile that can then react with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine, in an electrophilic aromatic substitution reaction. cuhk.edu.hkunb.ca

The resulting azo compound's color and properties are determined by the specific structures of the diazo component (the aminonaphthalene derivative) and the coupling partner. This versatility allows for the synthesis of a vast range of colors, from yellows and reds to browns and blues. unb.ca Naphthalene-based azo dyes are widely used in the textile industry for dyeing fibers like polyester. researchgate.net

Table 2: General Scheme for Azo Dye Synthesis

Step Reactants Conditions Product
1. Diazotization 8-aminonaphthalene-1-carboxylic acid, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) 0–5 °C 8-carboxynaphthalene-1-diazonium chloride

| 2. Azo Coupling | Diazonium salt, Coupling Component (e.g., Naphthalen-2-ol, anilines) | 0–5 °C, alkaline or slightly acidic conditions | Azo Dye |

Fluorescent Probes and Sensors (e.g., aminonaphthalene sulfonic acid dyes)

Derivatives of aminonaphthalene are renowned for their use as fluorescent molecular probes. wikipedia.org Although the user's query specifies the carboxylate, the most well-documented fluorescent probes in this family are the aminonaphthalene sulfonic acids, such as 8-anilinonaphthalene-1-sulfonic acid (ANS). wikipedia.orgnih.gov The principles governing their fluorescence are directly applicable to the carboxylate analogue.

These molecules are weakly fluorescent in aqueous (polar) environments but exhibit a significant increase in fluorescence quantum yield and a blue shift (hypsochromic shift) in their emission wavelength when they are in nonpolar environments. nih.govresearchgate.net This environmentally sensitive fluorescence makes them powerful tools for studying biological systems. nih.gov

For example, ANS is widely used to probe the hydrophobic regions of proteins. mpbio.comresearchgate.net When a protein folds, it often exposes hydrophobic pockets to which ANS can bind. This binding event moves the ANS molecule from the polar aqueous solution to a nonpolar protein environment, causing a dramatic increase in its fluorescence. wikipedia.orgsigmaaldrich.com This phenomenon can be used to monitor protein folding, conformational changes induced by ligand binding, and the assembly of protein complexes. wikipedia.orgsigmaaldrich.com The sulfonate or carboxylate group helps to anchor the probe to the protein surface, often near cationic amino acid residues. nih.gov

Table 3: Properties of a Representative Aminonaphthalene-based Fluorescent Probe (ANS)

Property Description
Mechanism Binds to exposed hydrophobic sites on macromolecules like proteins. wikipedia.orgnih.gov
Fluorescence in Water Weakly fluorescent.
Fluorescence in Nonpolar Media Strong fluorescence, blue-shifted emission maximum. nih.gov

| Applications | - Studying protein folding and conformational changes. wikipedia.orgsigmaaldrich.com

  • Detecting hydrophobic regions on protein surfaces. mpbio.comresearchgate.net
  • Characterizing membrane properties. wikipedia.org |
  • Photophysical Properties of Derived Compounds

    Compounds derived from 8-aminonaphthalene-1-carboxylic acid, particularly those that form the 1,8-naphthalimide structure, are noted for their significant photophysical properties, including strong fluorescence and high photostability. beilstein-journals.org The spectroscopic characteristics of these derivatives are heavily influenced by the substituents on the naphthalene ring, especially at the C-4 position. beilstein-journals.org

    Generally, 1,8-naphthalimide derivatives with an amino group substituent are yellow and exhibit green fluorescence. beilstein-journals.org The presence of the amino group facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is a key factor in their fluorescent behavior. The environment, such as solvent polarity, can significantly affect the fluorescence properties. In polar solvents, a red-shift in the emission spectrum is often observed due to the stabilization of the polar excited state. ekb.eg

    The photophysical properties of these compounds make them valuable in various applications. Their high fluorescence quantum yields have led to their use as laser dyes. beilstein-journals.org Furthermore, their sensitivity to the local environment makes them effective fluorescent molecular probes for studying biological systems and for sensing applications, such as detecting nanoparticles. beilstein-journals.orgwikipedia.org For instance, a derivative of 4-amino-1,8-naphthalimide (B156640) containing a benzoic acid moiety has been shown to be a sensitive molecular probe for ZnO nanoparticles. beilstein-journals.org

    Below is a table summarizing typical photophysical data for related 4-amino-1,8-naphthalimide derivatives, which serve as a reference for the expected properties of compounds derived from 8-aminonaphthalene-1-carboxylate.

    Table 1: Representative Photophysical Properties of Amino-Naphthalimide Derivatives

    Derivative Type Absorption Max (λ_abs) Emission Max (λ_em) Fluorescence Typical Application
    4-Amino-1,8-naphthalimides ~400 nm ~500 nm Green Fluorescent Dyes, Molecular Probes beilstein-journals.org
    8-Anilinonaphthalene-1-sulfonic acid (ANS) ~350-380 nm ~470-545 nm Blue-Green Protein Conformational Probes wikipedia.orgsigmaaldrich.com
    Naphthalic anhydride (B1165640) derivatives Varies Varies Blue/Green Intermediates for fluorescent compounds researchgate.net

    Utilisation in Polymer Chemistry

    The unique bifunctional nature of 8-aminonaphthalene-1-carboxylic acid, possessing both an amine and a carboxylic acid group, makes it a valuable building block in polymer chemistry.

    Monomer in Polymerization Reactions

    As an AB-type monomer, 8-aminonaphthalene-1-carboxylic acid can undergo self-polycondensation to form aromatic polyamides. britannica.com The direct polycondensation of an amino acid is a common method for synthesizing polyamides. britannica.com Methods like the Yamazaki-Higashi phosphorylation reaction, which uses condensing agents such as triphenyl phosphite and pyridine, are effective for this type of polymerization, often yielding polymers with high molecular weights. rasayanjournal.co.in

    Alternatively, it can be used as a comonomer with other diamines or diacids to tailor the properties of the resulting copolyamides. The incorporation of the rigid and bulky naphthalene moiety into the polymer backbone is a strategy to enhance the thermal stability and mechanical properties of the resulting materials. researchgate.net

    Precursor for Functional Polymers (e.g., conducting polymers)

    Polymers derived from aminonaphthalenes are recognized as a class of conducting polymers. ias.ac.in The polymerization of monomers like 1-aminonaphthalene can be achieved through chemical or electrochemical oxidative methods, resulting in polymers with conjugated backbones capable of conducting electricity. ias.ac.inresearchgate.net

    Given this precedent, polymers synthesized from 8-aminonaphthalene-1-carboxylate are expected to possess interesting electronic properties. The polyaniline-like structure that would form, combined with the extended π-system of the naphthalene rings, provides a pathway for charge carriers along the polymer chain. ias.ac.in While polyaniline itself often suffers from poor solubility, which limits its processability, the synthesis of copolymers or the introduction of solubilizing groups can mitigate this issue. ias.ac.in The resulting functional polymers have potential applications in areas such as organic electronics, sensors, and antistatic coatings. ekb.eg

    Impact on Polymer Properties (e.g., optical, thermal)

    The incorporation of the 8-aminonaphthalene-1-carboxylate unit into a polymer has a profound impact on its properties.

    Optical Properties: The naphthalene chromophore imparts unique optical characteristics. Polymers containing these units are often fluorescent, a property inherited from the monomer. deepdyve.com Self-colored and fluorescent polymers have been synthesized using naphthalimide derivatives, which are structurally related. deepdyve.com These materials are valuable for applications in optical devices, specialty coatings, and security inks. The specific optical properties, such as absorption and emission wavelengths, can be tuned by modifying the polymer structure. researchgate.netmtak.hu

    Thermal Properties: Aromatic polyamides are renowned for their exceptional thermal stability. nih.gov The introduction of the rigid naphthalene ring into the polymer backbone enhances this stability by restricting the segmental motion of the polymer chains. Polyamides containing naphthalene units typically exhibit high glass transition temperatures (Tg) and high thermal decomposition temperatures (TDT). researchgate.net For example, aromatic polyamides with pendant naphthalene units have shown glass transition temperatures in the range of 207–245 °C and 10% weight loss temperatures above 413 °C. researchgate.net This high thermal stability makes them suitable for use as high-performance materials in demanding environments, such as in the aerospace and electronics industries. mdpi.com The amorphous nature of many of these kink-structured polyamides can also lead to good solubility in polar aprotic solvents, which is advantageous for processing. researchgate.net

    Table 2: Typical Thermal Properties of Aromatic Polyamides Containing Naphthalene Units

    Polymer Type Glass Transition Temp. (Tg) 10% Weight Loss Temp. (TDT) Solubility
    Aromatic Polyamides with pendant naphthalene units 207–245 °C > 413 °C Soluble in polar aprotic solvents (NMP, DMAc) researchgate.net
    Aromatic Polyamides with main-chain naphthalene units 237–254 °C > 400 °C Generally soluble in polar aprotic solvents nih.gov
    Fluorinated Polyamides with naphthalene moieties > 225 °C > 400 °C Good solubility nih.gov

    Role in Catalysis and Ligand Design

    As a Ligand for Metal Complexes in Catalysis

    This compound is an effective ligand for the formation of metal complexes due to the presence of both amino and carboxylate groups, which can coordinate to a metal center. This bifunctionality allows it to act as a bidentate ligand, forming stable chelate rings with metal ions. researchgate.net Schiff bases, which are structurally related imine-containing compounds, are well-known for forming stable complexes with a wide range of transition metals. researchgate.netnih.gov

    The resulting metal complexes have significant potential as catalysts in various organic transformations. Metal complexes with ligands containing nitrogen and oxygen donor atoms are widely studied for their catalytic activity in reactions such as oxidation, reduction, and carbon-carbon bond formation. nih.govscirp.org For instance, copper (II) and nickel (II) salen complexes, which feature N and O donor atoms from a Schiff base ligand, are effective catalysts for asymmetric alkylation reactions. nih.gov Similarly, iron complexes with pyridine-carboxylate ligands have been shown to catalyze the oxidation of alkanes. rsc.org

    The specific coordination environment provided by the 8-aminonaphthalene-1-carboxylate ligand, including the steric bulk of the naphthalene backbone and the electronic properties of the amino and carboxylate groups, can influence the catalytic activity and selectivity of the metal center. scirp.orgscispace.com

    Table 3: Potential Catalytic Applications of Metal Complexes with 8-Aminonaphthalene-1-carboxylate Ligand

    Metal Ion Potential Catalytic Reaction Rationale/Related Systems
    Iron (Fe) Alkane Oxidation Iron complexes with pyridine-carboxylate ligands are active catalysts for this reaction. rsc.org
    Copper (Cu) Asymmetric Alkylation, Oxidation Cu(II) salen complexes and other amino acid complexes show high activity in these transformations. nih.govscirp.org
    Nickel (Ni) Reductive Amination, Alkylation Ni(II) salen complexes are known to catalyze these reactions effectively. nih.gov
    Cobalt (Co) Oxidation Reactions Co(II) complexes with Schiff base ligands are used in various oxidation processes. researchgate.net
    Molybdenum (Mo) Epoxidation Mo-amino acid complexes have demonstrated high catalytic activity in cyclohexene epoxidation. scirp.org

    Influence on Reactivity and Enantioselectivity in Asymmetric Catalysis

    In the field of asymmetric catalysis, the structural features of this compound suggest it could function as a valuable ligand or co-catalyst. The carboxylate group can coordinate with metal centers, influencing the electronic properties and steric environment of the catalyst, which are critical factors for both reactivity and enantioselectivity.

    Research into palladium-catalyzed reactions has highlighted the significant role of carboxylate ligands and carboxylic acid additives in determining reaction efficiency. The nature of the carboxylate can impact the mechanism and outcome of C-N bond formation reactions, a common transformation in organic synthesis nih.govnih.gov. The aminonaphthalene backbone provides a rigid scaffold, which is a desirable feature in designing chiral ligands. For instance, axially chiral sulfonic acids derived from 8-aminonaphthalene-1-sulfonic acid have been developed as effective Brønsted acid catalysts nih.govacs.org. This precedent suggests that the aminonaphthalene structure can be a platform for creating a chiral environment.

    The presence of both an amino group and a carboxylate group allows for bidentate chelation to a metal center. This chelation can create a well-defined, rigid catalytic complex. By controlling the stereochemistry of such a complex, it is possible to induce asymmetry in chemical reactions, leading to the preferential formation of one enantiomer over another. While direct studies are needed, the fundamental properties of this compound make it a promising candidate for exploration in the development of novel asymmetric catalytic systems.

    Applications in Corrosion Inhibition

    Naphthalene derivatives containing heteroatoms like nitrogen and oxygen are recognized for their potential as corrosion inhibitors for metals, particularly steel. nih.gov The planar structure of the naphthalene ring facilitates strong adsorption on metal surfaces, while the amino and carboxylate groups can act as active sites for chemical and physical interactions.

    Theoretical studies using Density Functional Theory (DFT) on aminonaphthalene derivatives provide significant insight into their interaction with iron surfaces. jeires.comresearchgate.netresearchgate.netcam.ac.uk Research on 4-Amino-naphthalene-1-carboxylic acid (4ANC), a structural isomer of the title compound, reveals that it has promising corrosion inhibition capabilities on the Fe(111) surface. jeires.comresearchgate.net

    The inhibition mechanism involves the adsorption of the molecule onto the metal surface through several interaction points. The amino (-NH₂) and carboxylic (-COOH) groups are the primary active centers for this adsorption. The nitrogen and oxygen atoms in these groups can donate lone pairs of electrons to the vacant d-orbitals of the iron atoms, forming coordinate bonds (chemisorption). Additionally, the extended π-system of the naphthalene ring can interact with the metal surface through π-π interactions, further strengthening the adsorption and coverage (physisorption).

    This adsorption forms a protective molecular layer that acts as a barrier, isolating the metal surface from corrosive agents in the environment, such as water, oxygen, and chlorides. researchgate.net The effectiveness of this barrier is related to the strength of the inhibitor's binding energy with the metal surface. DFT calculations for 4-Amino-naphthalene-1-carboxylic acid show a significant binding energy, indicating a strong and stable interaction with the iron surface. jeires.comresearchgate.net

    The design of effective corrosion inhibitors is guided by understanding their electronic properties. jeires.com Quantum chemical parameters, calculated through DFT, are crucial for predicting the inhibition efficiency of a molecule. Key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the fraction of electrons transferred (ΔN). jeires.comresearchgate.net

    EHOMO : A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, enhancing the formation of a protective film.

    ELUMO : A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface (back-donation), which strengthens the bond between the inhibitor and the metal. researchgate.net

    Energy Gap (ΔE) : A smaller energy gap implies higher reactivity of the molecule, which generally correlates with better inhibition efficiency as it facilitates easier electron transfer.

    Binding Energy : This value quantifies the strength of the interaction between the inhibitor molecule and the metal surface. A higher binding energy suggests stronger adsorption and, consequently, better corrosion protection.

    Computational studies on aminonaphthalene derivatives have demonstrated how modifications to the molecular structure can tune these parameters to optimize performance. jeires.comresearchgate.net For example, the study of 4-Amino-naphthalene-1-carboxylic acid (4ANC) alongside other derivatives showed that it possesses favorable electronic properties for corrosion inhibition. jeires.comresearchgate.netresearchgate.net This data-driven approach allows for the rational design and screening of new inhibitor candidates based on the aminonaphthalene scaffold.

    Quantum Chemical Parameters for Naphthalene Derivatives as Corrosion Inhibitors on Fe(111) Surface jeires.comresearchgate.net
    MoleculeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Binding Energy (eV)
    4-Amino-naphthalene-1-carboxylic acid (4ANC)-6.19-1.814.38-3.15
    4-Amino-naphthalene-1-ol (4ANO)-5.69-1.594.10-3.54
    Naphthalene-4-diamine (N4D)-5.32-1.024.30-3.21

    Other Potential Research Applications (e.g., analytical reagents, non-linear optics, energy storage)

    Analytical Reagents: The aminonaphthalene framework is a well-known fluorophore. For instance, 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS) is widely used as a fluorescent label for saccharides in analytical biochemistry, allowing for their detection and sequencing. sigmaaldrich.com The fluorescence properties of these compounds are sensitive to their local environment. Research on 4-amino-1,8-naphthalimide derivatives containing a carboxylic acid group has shown them to be sensitive molecular probes for nanoparticles, with their fluorescence patterns changing significantly upon interaction with a zinc oxide surface. beilstein-journals.org This suggests that this compound could also possess useful fluorescent properties, potentially serving as a sensor or probe in analytical applications.

    Non-Linear Optics (NLO): Materials with NLO properties are crucial for applications in telecommunications, optical computing, and data storage. The key requirement for an NLO material is a molecular structure with a high degree of π-conjugation and charge asymmetry. Aminonaphthalene derivatives are excellent candidates due to the presence of the electron-donating amino group and the electron-rich naphthalene π-system, which facilitates intramolecular charge transfer upon excitation. nih.govresearchgate.netmostwiedzy.pl Studies on various azobenzene derivatives modified with an aminonaphthalene moiety have demonstrated that extending the π-conjugation significantly enhances the two-photon absorption cross-section, a key NLO property. nih.govmostwiedzy.pl Therefore, this compound is a molecule of interest for investigation in the field of NLO materials.

    Energy Storage: The development of advanced materials for energy storage, such as supercapacitors and batteries, is a critical area of research. Functionalized graphene is a promising electrode material due to its high surface area and conductivity. A green electrochemical synthesis method has been reported for producing graphene functionalized with 6-amino-4-hydroxy-2-naphthalene-sulfonic acid. nih.gov This functionalized graphene exhibited a specific capacitance of 115 F g⁻¹ and excellent cycle stability, demonstrating its utility as an energy storage electrode material. nih.gov This research indicates that aminonaphthalene derivatives can be used to modify and enhance the properties of materials used in energy storage devices, opening a potential avenue for the application of this compound.

    Synthesis and Reactivity of Derivatives and Analogues of Sodium 8 Aminonaphthalene 1 Carboxylate

    Modifications of the Amino Group

    The primary amino group at the C-8 position is a key site for derivatization, allowing for the introduction of various functional groups through acylation, sulfonylation, and alkylation.

    The nucleophilic nature of the 8-amino group facilitates its conversion into a variety of substituted amine derivatives. Standard acylation reactions with acid chlorides or anhydrides can produce the corresponding amides. While specific examples for 8-aminonaphthalene-1-carboxylic acid are not extensively detailed, the general reactivity of aromatic amines is well-established.

    Furthermore, the amino group can be converted to a sulfonamide, a common bioisostere for amides in medicinal chemistry. This transformation is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base.

    A notable reaction for a closely related analogue, 8-aminonaphthalene-1-sulfonic acid (also known as peri-acid), is the Bucherer reaction. Heating peri-acid with anilinium salts results in the formation of the N-phenyl derivative, which is a key intermediate in the synthesis of certain dyes like Acid Blue 113. wikipedia.org This demonstrates the capability of the 8-amino group in this naphthalene (B1677914) system to undergo N-arylation, creating a different class of substituted amine derivatives. Research on 8-anilinonaphthalene-1-sulfonic acid (ANS) has led to the development of efficient microwave-assisted, copper-catalyzed Ullmann coupling conditions to synthesize a variety of N-aryl derivatives with yields up to 74%. nih.gov

    Derivative TypeGeneral ReagentsReaction Name/TypeProduct Functional Group
    AmideAcid Chloride, Acid Anhydride (B1165640)Acylation-NH-C(=O)-R
    SulfonamideSulfonyl ChlorideSulfonylation-NH-S(=O)₂-R
    N-Aryl AmineAnilinium SaltsBucherer Reaction-NH-Ar
    N-Aryl AmineAryl Halide, Cu CatalystUllmann Coupling-NH-Ar

    As a primary amine, the 8-amino group readily forms salts with acids. For instance, the ammonium (B1175870) salt of 8-anilinonaphthalene-1-sulfonic acid is a commercially available compound. fishersci.ca This salt formation is a fundamental acid-base reaction that impacts the solubility and handling of the compound.

    Quaternization involves the exhaustive alkylation of the amino group with an alkyl halide to form a quaternary ammonium salt. nih.gov These compounds are cationic and have applications as biocides and phase-transfer catalysts. nih.gov While this is a standard reaction for primary amines, specific examples detailing the quaternization of 8-aminonaphthalene-1-carboxylate are not prevalent in the literature. The process would typically involve reacting the parent compound with an excess of an alkylating agent, such as methyl iodide.

    Modifications of the Carboxylate Group

    The carboxylate group at the C-1 position can be readily converted into other functional groups, including esters, amides, and the more reactive acid chloride, or it can be reduced to alcohols and aldehydes.

    The synthesis of esters and amides from the parent carboxylic acid is a fundamental transformation in organic chemistry. These reactions typically proceed via the activation of the carboxylate group.

    Acid Chlorides: A common method to activate the carboxylic acid is to convert it to an acid chloride. This can be achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govrsc.org The resulting 8-aminonaphthalene-1-carbonyl chloride is a highly reactive intermediate. smolecule.com

    Esters and Amides: The activated acid chloride readily reacts with alcohols or amines to yield the corresponding esters and amides, respectively. smolecule.com Alternatively, direct coupling methods can be employed. For example, reacting the carboxylic acid with an alcohol or amine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) can form the ester or amide bond. thermofisher.com The aminolysis of esters, while sometimes sluggish, is another viable route to amides, offering an environmentally friendly process where the only by-product is an alcohol. google.com Recent research has shown that alkali metal amidoboranes can efficiently convert esters to primary and secondary amides at room temperature without a catalyst. nih.gov

    Starting MaterialReagent(s)Product
    8-Aminonaphthalene-1-carboxylic acidThionyl Chloride (SOCl₂)8-Aminonaphthalene-1-carbonyl chloride
    8-Aminonaphthalene-1-carbonyl chlorideAlcohol (R-OH)8-Aminonaphthalene-1-carboxylate ester
    8-Aminonaphthalene-1-carbonyl chlorideAmine (R-NH₂)8-Aminonaphthalene-1-carboxamide
    8-Aminonaphthalene-1-carboxylic acidAlcohol, DCC8-Aminonaphthalene-1-carboxylate ester
    8-Aminonaphthalene-1-carboxylate esterAmine, NaNHRBH₃8-Aminonaphthalene-1-carboxamide

    Reduction of the carboxylate group can yield the corresponding primary alcohol, (8-aminonaphthalen-1-yl)methanol, or the aldehyde, 8-aminonaphthalene-1-carbaldehyde.

    The full reduction of a carboxylic acid to a primary alcohol is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds by converting the carboxylate into a lithium carboxylate salt, which is then reduced.

    The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are easily reduced further to alcohols. A common strategy involves first converting the carboxylic acid to a less reactive derivative, such as an ester or acid chloride, and then using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. The high reactivity of derivatives like 8-dimethylamino-1-naphthaldehyde highlights the importance of these reduced forms as synthetic intermediates. nih.gov

    Substitutions on the Naphthalene Ring

    The naphthalene ring itself is susceptible to electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. The regiochemical outcome of these reactions is dictated by the directing effects of the existing amino and carboxyl groups.

    The amino group at C-8 is a powerful activating, ortho-, para-directing group. It strongly encourages electrophilic attack at the C-7 (ortho) and C-5 (para) positions. Conversely, the carboxyl group at C-1 is a deactivating, meta-directing group, which directs incoming electrophiles to positions C-6 and C-7. numberanalytics.com

    The combined influence of these two groups suggests that the most likely positions for electrophilic substitution are C-7 (activated by the amino group and meta to the carboxyl group) and C-5 (activated by the amino group). Experimental evidence from related compounds supports this prediction. For instance, the direct nitration of 1-naphthoic acid occurs at the C-5 and C-8 positions. To achieve selective nitration at C-8, the more reactive C-5 position must first be blocked, for example, by bromination. nih.gov This underscores the powerful directing effect of substituents on the naphthalene core. Similarly, the sulfonation of related 4-aminonaphthalimide derivatives has been successfully demonstrated, indicating that sulfonation of the 8-aminonaphthalene-1-carboxylate ring is also feasible. google.com

    Reaction TypeTypical ReagentLikely Position(s) of Substitution
    NitrationHNO₃/H₂SO₄C-5, C-7
    HalogenationBr₂, Cl₂C-5, C-7
    SulfonationFuming H₂SO₄ (Oleum)C-5, C-7

    Halogenated Derivatives

    The synthesis of halogenated derivatives of 8-aminonaphthalene-1-carboxylate can be achieved through several synthetic routes. Direct electrophilic halogenation of the naphthalene ring system is a common method. For instance, chlorination and bromination of naphthalene can proceed without a catalyst to yield 1-substituted products, although controlling regioselectivity with multiple activating groups present can be challenging. wikipedia.org

    Alternatively, a more controlled approach involves the use of halogenated precursors. For example, synthetic strategies have been developed starting from 4-halogeno-1,8-naphthalic acid anhydride. google.com In these processes, the anhydride is first reacted with an appropriate amine, and subsequent chemical transformations can be performed to yield the desired substituted naphthalimide, which is a close analogue. google.com Another relevant precursor is 5-chloro-8-nitro-1-naphthoyl chloride. The nitro group in this compound can be reduced to an amino group, providing a pathway to 8-amino-5-chloro-naphthalene-1-carboxylic acid derivatives. nih.gov This method demonstrates how a halogen can be incorporated into the ring system prior to the formation of the final amino-acid structure. nih.gov

    Alkyl and Aryl Substitutions

    The introduction of alkyl and aryl groups onto the naphthalene core can be accomplished using various modern and classical organic synthesis techniques.

    Alkyl Substitutions: While naphthalene can be alkylated under Friedel-Crafts conditions using alkenes or alcohols with acid catalysts, these reactions can sometimes lead to polysubstitution and rearrangement products. wikipedia.org More precise methods often involve cross-coupling reactions. For these, a halogenated 8-aminonaphthalene-1-carboxylate derivative would first be synthesized, which could then undergo palladium-catalyzed coupling reactions (e.g., Suzuki, Stille, or Negishi coupling) with organometallic alkyl reagents to form a new carbon-carbon bond at a specific position.

    Aryl Substitutions: The addition of aryl groups, particularly on the 8-amino group, has been well-documented for analogous compounds. A prominent method is the Ullmann coupling reaction. nih.govresearchgate.net For instance, an efficient synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives, which are structural analogues of the target compound, has been developed using a microwave-assisted, copper(0)-catalyzed Ullmann coupling. nih.gov In this reaction, 8-chloronaphthalene-1-sulfonic acid is coupled with various substituted anilines in an aqueous phosphate (B84403) buffer. nih.gov This methodology is notable for its mild conditions and tolerance of various functional groups on the aniline (B41778), including halogens and methoxy (B1213986) groups. nih.govresearchgate.net

    Multi-substituted Naphthalene Carboxylates (e.g., with sulfonic acid groups)

    The synthesis of derivatives bearing multiple substituents, such as a sulfonic acid group in addition to the amino and carboxylate functions, is of significant interest for creating compounds with enhanced water solubility or specific electronic properties.

    The introduction of a sulfonic acid group (–SO₃H) is typically achieved through sulfonation, which is an electrophilic aromatic substitution reaction. researchgate.net The reaction of naphthalene with sulfuric acid readily yields naphthalenesulfonic acids. wikipedia.org The position of substitution is temperature-dependent; sulfonation at lower temperatures (e.g., 25 °C) favors the formation of the 1-isomer (alpha-substitution), whereas higher temperatures (e.g., 160 °C) favor the 2-isomer (beta-substitution). wikipedia.org Further sulfonation can lead to di-, tri-, and tetrasulfonic acids. wikipedia.org Patent literature also describes the sulfonation of 4-amino-1,8-naphthalimide (B156640) derivatives as a method to introduce this functional group onto a related scaffold. google.com

    A synthetic strategy for producing multi-substituted analogues can involve a combination of the reactions previously described. For example, the synthesis of various substituted 8-(phenylamino)naphthalene-1-sulfonates begins with a multi-substituted starting material, 8-chloronaphthalene-1-sulfonic acid. nih.gov This precursor is then subjected to an Ullmann coupling reaction with a substituted aniline to introduce the aryl-amino group, resulting in a product with chloro, sulfo, and aryl-amino functionalities. nih.gov This approach highlights a modular strategy where a pre-functionalized naphthalene core is further elaborated.

    The following table summarizes the synthesis of several aryl-substituted analogues of 8-aminonaphthalene-1-sulfonic acid, demonstrating the versatility of the copper-catalyzed Ullmann coupling reaction.

    Substituent (on Phenyl Ring)Starting MaterialsReaction ConditionsYield (%)Reference
    H8-chloro-1-naphthalenesulfonic acid, anilineCu(0), phosphate buffer, microwave, 100 °C, 1 hr63 nih.gov
    4-Fluoro8-chloro-1-naphthalenesulfonic acid, 4-fluoroanilineCu(0), phosphate buffer, microwave, 100 °C, 1-3 hr64 nih.gov
    4-Methoxy8-chloro-1-naphthalenesulfonic acid, 4-methoxyanilineCu(0), phosphate buffer, microwave, 100 °C, 1-3 hr74 nih.gov
    4-Hydroxy8-chloro-1-naphthalenesulfonic acid, 4-aminophenolCu(0), phosphate buffer, microwave, 100 °C, 1-3 hr21 nih.gov

    Comparative Reactivity and Property Studies of Analogues

    Studies on analogues of 8-aminonaphthalene-1-carboxylate, particularly the structurally similar 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives, reveal how different substituents modulate the molecule's properties. The primary focus of these comparative studies has often been on their fluorescence characteristics, which are highly sensitive to the local environment and the electronic nature of the substituents. nih.govresearchgate.net

    For example, the introduction of electron-withdrawing halogen groups onto the N-phenyl ring of ANS results in derivatives with distinct spectroscopic properties. nih.gov A comparative analysis showed that the derivative with a fluorine atom at the 4-position of the phenyl ring (4-fluoroaniline derivative) exhibited a slightly stronger enhancement in fluorescence compared to the unsubstituted parent ANS compound. researchgate.net It has been suggested that electron-withdrawing halogen groups may not stabilize certain excited states as effectively as other groups, leading to a shift in equilibrium towards a state that favors radiative relaxation (fluorescence). nih.gov

    Conversely, derivatives with electron-donating substituents on the N-phenyl ring, such as methoxy (–OCH₃) and hydroxyl (–OH) groups, were found to have immeasurable fluorescence signals in aqueous solutions. researchgate.net This is attributed to the electron-donating nature of these groups, which likely stabilizes the excited state and promotes non-radiative relaxation pathways, thus quenching fluorescence. researchgate.net

    These findings demonstrate that the reactivity and physical properties of these naphthalene-based compounds can be finely tuned. The strategic placement of electron-donating or electron-withdrawing groups allows for the rational design of molecules with specific desired characteristics, such as enhanced fluorescence for use as molecular probes. nih.gov

    The following table provides a comparative overview of the properties of selected ANS analogues.

    AnalogueKey SubstituentObserved PropertyProbable Electronic EffectReference
    Sodium 8-(phenylamino)naphthalene-1-sulfonateUnsubstituted PhenylBaseline fluorescenceReference compound nih.gov
    Sodium 8-((4-fluorophenyl)amino)naphthalene-1-sulfonate4-Fluoro (electron-withdrawing)Slightly enhanced fluorescenceLess stabilization of S1,ct state nih.govresearchgate.net
    Sodium 8-((4-methoxyphenyl)amino)naphthalene-1-sulfonate4-Methoxy (electron-donating)Immeasurable fluorescence in waterStabilization of S1 state, promotes non-radiative relaxation nih.govresearchgate.net
    Sodium 8-((4-oxidophenyl)amino)naphthalene-1-sulfonate4-Hydroxy (electron-donating)Immeasurable fluorescence in waterStabilization of S1 state, promotes non-radiative relaxation nih.govresearchgate.net

    Future Research Directions and Emerging Avenues for Sodium 8 Aminonaphthalene 1 Carboxylate

    Sustainable Synthesis and Process Intensification

    The traditional synthesis of naphthalene (B1677914) derivatives often involves harsh conditions, multi-step processes, and the use of hazardous solvents. Future research must prioritize the development of environmentally benign and efficient synthetic routes for sodium 8-aminonaphthalene-1-carboxylate. Green chemistry principles, such as atom economy, use of renewable feedstocks, and avoidance of toxic reagents, will be central to this effort. researchgate.net

    Key research avenues include:

    Catalytic C-H Functionalization: Moving beyond classical methods, research into direct C-H functionalization of naphthalene precursors could offer a more direct and atom-economical route. researchgate.netnih.gov This would reduce the number of synthetic steps and the generation of waste.

    Hydrothermal Synthesis: The use of water as a solvent at elevated temperatures and pressures presents a green alternative to organic solvents. rsc.org Investigating hydrothermal methods for the amination and carboxylation steps could lead to cleaner production processes.

    Flow Chemistry: Process intensification through continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to batch processing.

    Biocatalysis: Exploring enzymatic pathways for the synthesis could provide high selectivity under mild conditions, significantly reducing the environmental impact of the manufacturing process.

    Table 1: Comparison of Synthetic Methodologies for Naphthalene Derivatives
    MethodologyTraditional ApproachProposed Sustainable ApproachKey Advantages of Sustainable Approach
    SolventOrganic Solvents (e.g., Toluene, DMF)Supercritical CO₂, Water, Bio-solventsReduced toxicity, lower environmental impact, improved safety. rsc.org
    CatalystStoichiometric Reagents, Heavy MetalsHeterogeneous Catalysts, Biocatalysts, Metal-Organic Frameworks (MOFs)Catalyst recyclability, higher selectivity, milder reaction conditions. mdpi.com
    Energy InputHigh-Temperature RefluxingMicrowave Irradiation, Sonication, PhotochemistryReduced reaction times, lower energy consumption, enhanced reaction rates. mdpi.com
    Process TypeBatch ProcessingContinuous Flow SynthesisImproved process control, enhanced safety, easier scale-up.

    Advanced Functional Material Development

    The aromatic structure of the naphthalene core in this compound makes it an attractive building block for novel functional materials. researchgate.net Its amino and carboxylate groups provide sites for further modification and interaction, opening avenues for applications in electronics, optics, and energy.

    The molecular features of naphthalene derivatives enable the formation of intriguing supramolecular structures. rsc.org Future work should explore the self-assembly properties of this compound and its integration into more complex systems.

    Organic Nanostructures: Investigation into the controlled self-assembly of the compound into nanorods, nanowires, or nanosheets through techniques like solvent engineering and template-assisted growth could yield materials with unique optical and electronic properties.

    Host-Guest Chemistry: The naphthalene moiety can be incorporated into larger host molecules like cyclodextrins or calixarenes. Research in this area could lead to the development of novel sensors, where the fluorescence of the naphthalene unit is modulated by the presence of specific guest molecules.

    Metal-Organic Frameworks (MOFs): The carboxylate group can act as a linker to coordinate with metal ions, forming porous MOFs. These materials could be explored for applications in gas storage, separation, and catalysis, with the aminonaphthalene unit providing additional functionality within the pores.

    The development of next-generation energy storage and conversion devices requires new materials with tailored properties. The chemical structure of this compound suggests its potential utility in this field.

    Sodium-Ion Batteries: A significant barrier for sodium-ion battery technology is the lack of stable anode materials. Research has shown that organic carboxylate-based materials can reversibly insert sodium ions at low voltages. rsc.org Future studies should evaluate the electrochemical performance of this compound as an anode material, focusing on its capacity, cycling stability, and rate capability. The presence of the naphthalene core could facilitate π-π stacking, potentially enhancing electronic conductivity and structural stability during sodiation/desodiation cycles.

    Organic Solar Cells: Naphthalene-based molecules are used in organic electronics. beilstein-journals.org The compound could be investigated as a component in the active layer of organic photovoltaic (OPV) devices, either as an electron donor or acceptor, after suitable chemical modification to tune its energy levels.

    Table 2: Potential Energy-Related Research Directions
    Application AreaProposed Role of the CompoundKey Parameters to InvestigateRationale
    Sodium-Ion Battery AnodeActive material for reversible Na⁺ insertionSpecific Capacity (mAh/g), Coulombic Efficiency, Cycle Life, Rate CapabilityOrganic carboxylates have shown promise for sodium storage; the aromatic core may aid stability. rsc.org
    Organic ElectronicsComponent in charge transport layers or emittersHOMO/LUMO energy levels, charge carrier mobility, photoluminescence quantum yieldNaphthalene derivatives are known for their favorable optical and electronic properties. nih.govresearchgate.net
    Dye-Sensitized Solar CellsOrganic dye sensitizerLight absorption spectrum, electron injection efficiency, dye stabilityThe aminonaphthalene core is a chromophore that can be functionalized for anchoring to semiconductor surfaces.

    Deepening Mechanistic Understanding

    A fundamental understanding of the reaction mechanisms, electronic structure, and dynamic behavior of this compound is essential for its rational design and application in complex systems. Advanced analytical and computational techniques will be instrumental in this pursuit.

    To optimize synthesis and understand the compound's behavior in various applications, it is crucial to monitor its formation and subsequent reactions in real time.

    In-situ Spectroscopy: Techniques such as UV/Vis, Raman, and Fourier-Transform Infrared (FTIR) spectroscopy can be coupled with reactors to monitor the concentration of reactants, intermediates, and products during synthesis. mdpi.com This provides valuable kinetic data for reaction optimization and mechanistic elucidation.

    Fluorescence Spectroscopy: The naphthalene core is inherently fluorescent. Time-resolved fluorescence spectroscopy can be used to study its interaction with other molecules, such as its binding to biomolecules or its role in energy transfer processes within larger material assemblies. This is particularly relevant for developing sensing applications.

    Computational chemistry offers powerful tools to predict properties and understand behavior at the molecular level, guiding experimental efforts.

    Density Functional Theory (DFT): DFT calculations can be employed to predict the electronic structure, HOMO/LUMO energy levels, and optical absorption spectra of the molecule. acs.org This is critical for designing materials for organic electronics. Modeling can also predict the voltage profile and sodium insertion mechanism when used as a battery electrode.

    Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the self-assembly behavior of the molecule, predicting how individual molecules organize to form larger nanostructures. In the context of batteries, MD can model the diffusion of sodium ions within an electrode material made from the compound, helping to understand rate-limiting steps. mdpi.com Computational modeling is a novel strategy to understand complex chemical and physical processes. nih.govnih.gov

    Exploration of Novel Catalytic Roles

    The molecular architecture of this compound contains the necessary components to function as a versatile catalyst, a role that remains largely unexplored. Future research is poised to investigate its potential in several domains of catalysis.

    Organocatalysis: The presence of a primary aromatic amine group suggests a potential role in aminocatalysis. Aromatic amines can catalyze reactions through the formation of imine or enamine intermediates, a cornerstone of modern organocatalysis. nih.gov Research could be directed towards evaluating the efficacy of this compound in catalyzing key organic transformations such as aldol (B89426) reactions, Michael additions, and Mannich reactions. The rigidity of the naphthalene scaffold could impart unique stereochemical control, a highly desirable feature in asymmetric synthesis.

    Ligand-Accelerated Catalysis: The amino and carboxylate groups are positioned in a peri-arrangement, making the molecule an excellent candidate for a bidentate ligand. This structure can chelate with transition metal centers, forming stable complexes. Such complexes could exhibit significant catalytic activity. Future studies could focus on synthesizing and characterizing metal complexes of 8-aminonaphthalene-1-carboxylate with metals like palladium, copper, rhodium, and cobalt. These new coordination compounds could be screened for activity in a wide array of catalytic processes, including cross-coupling reactions, C-H activation, and hydrogenation. The electronic properties of the naphthalene ring system can be systematically tuned by introducing substituents, allowing for the fine-tuning of the catalyst's reactivity and selectivity.

    Photoredox Catalysis: Naphthalene derivatives are known for their distinct photophysical properties, including the ability to absorb UV-Vis light and participate in electron transfer processes. This opens an avenue for exploring this compound as a potential photosensitizer or photocatalyst. Research could investigate its excited-state properties and its ability to mediate light-driven organic reactions. Its role could be either as the primary light-absorbing species or as a co-catalyst in a multi-component photoredox system.

    A summary of potential catalytic applications is presented in the table below.

    Catalysis TypeFunctional Group(s) InvolvedPotential ReactionsResearch Focus
    Organocatalysis Aromatic AmineAldol, Michael, MannichAsymmetric synthesis, stereocontrol
    Metal Catalysis Amino and Carboxylate (as ligand)Cross-coupling, C-H activationSynthesis of novel metal complexes
    Photoredox Catalysis Naphthalene Ring SystemLight-driven redox reactionsPhotosensitizer development

    Interdisciplinary Research Opportunities in Chemical Sciences

    The versatility of this compound makes it an ideal candidate for research that bridges different sub-disciplines of chemistry, including materials science, supramolecular chemistry, and analytical chemistry.

    Functional Polymers and Materials Science: The compound can be utilized as a functional monomer in polymerization reactions. The amino group allows for its incorporation into polyamides, polyimides, or epoxy resins, while the carboxylate can be used in polyester (B1180765) synthesis. The resulting polymers would feature the rigid, fluorescent naphthalene unit appended to the polymer backbone, potentially yielding materials with enhanced thermal stability, specific photophysical properties (fluorescence), and high refractive indices. polysciences.comrsc.org Such functional polymers could find applications in advanced coatings, high-performance plastics, and organic light-emitting diodes (OLEDs). For instance, polymers derived from aminonaphthalene have been investigated for their electroactivity and fluorescence emission, suggesting uses in chemosensors. nih.gov

    Supramolecular Chemistry and Crystal Engineering: As a bifunctional molecule, 8-aminonaphthalene-1-carboxylate is an attractive building block (or "tecton") for the construction of well-defined supramolecular architectures. Through non-covalent interactions such as hydrogen bonding (via the amine) and coordination bonding (via the carboxylate), it can self-assemble into complex structures. A particularly promising area is its use as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs constructed from this linker could possess tailored pore sizes and chemical environments, making them suitable for applications in gas storage, separation, and heterogeneous catalysis.

    Analytical Chemistry and Sensing: Many aminonaphthalene derivatives, particularly the sulfonated analogues, are renowned for their use as fluorescent probes and labels. ontosight.aisigmaaldrich.com The underlying fluorophore in these molecules is the aminonaphthalene core. It is highly probable that this compound also exhibits interesting fluorescence properties that are sensitive to its local environment (solvatochromism). This opens up opportunities to develop it as a novel fluorescent probe for detecting metal ions, anions, or specific biomolecules. The carboxylate group could act as a specific binding site for cations, leading to a measurable change in the fluorescence signal upon binding, forming the basis for a selective chemical sensor.

    Research AreaKey Feature UtilizedPotential ApplicationInterdisciplinary Field
    Materials Science Bifunctional MonomerHigh-performance polymers, OLEDsOrganic Chemistry, Polymer Science
    Supramolecular Chemistry Self-assembly, Ligand propertiesMetal-Organic Frameworks (MOFs)Organic Chemistry, Inorganic Chemistry
    Analytical Chemistry Fluorescence PropertiesChemical sensors, Fluorescent probesOrganic Chemistry, Analytical Science

    Q & A

    Basic Research Questions

    Q. What are the key molecular characteristics of Sodium 8-aminonaphthalene-1-carboxylate, and how are they determined experimentally?

    • Answer : The molecular formula is C₁₁H₈NNaO₂ (derived from naphthalene substitution patterns in ). Key characteristics include its molecular weight (e.g., ~233.2 g/mol) and functional groups (carboxylate and amino). Experimental determination involves:

    • Nuclear Magnetic Resonance (NMR) : For structural elucidation of aromatic protons and substituent positions.
    • Mass Spectrometry (MS) : To confirm molecular ion peaks and fragmentation patterns.
    • Elemental Analysis : To verify carbon, hydrogen, and nitrogen content .

    Q. What solvent systems are optimal for dissolving this compound in laboratory settings?

    • Answer : Polar aprotic solvents (e.g., dimethyl sulfoxide or DMSO) and aqueous buffers (pH 7–9) are preferred due to the compound’s ionic carboxylate group. Solubility can be enhanced using sonication or mild heating (≤50°C). Avoid nonpolar solvents like hexane, as they poorly dissolve ionic species. Pre-saturation experiments with incremental solvent additions are recommended to avoid precipitation .

    Q. How is this compound typically synthesized, and what purity validation steps are required?

    • Answer : A common route involves carboxylation of 8-aminonaphthalene using sodium hydroxide under reflux, followed by acid-base purification ( ). Purity validation includes:

    • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for research-grade material).
    • FT-IR Spectroscopy : To confirm absence of unreacted starting materials (e.g., residual amine peaks).
    • Thermogravimetric Analysis (TGA) : To detect moisture or solvent residues .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) when characterizing this compound derivatives?

    • Answer : Contradictions often arise from tautomerism or paramagnetic impurities. Mitigation strategies include:

    • Variable-Temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomers).
    • High-Resolution MS (HRMS) : To distinguish isotopic patterns from adduct formations.
    • Computational Modeling : Density Functional Theory (DFT) calculations to predict and align spectral peaks with proposed structures .

    Q. What experimental design considerations are critical for studying the metal-chelating properties of this compound?

    • Answer : Key factors include:

    • pH Control : Carboxylate groups bind metals optimally at pH 6–7. Use buffered systems (e.g., HEPES or Tris).
    • Competitive Ligand Studies : Introduce EDTA or citric acid to assess binding specificity.
    • Spectrophotometric Titrations : Monitor UV-Vis absorbance shifts (e.g., charge-transfer bands) upon metal addition.
    • Stoichiometric Analysis : Job’s method to determine ligand-to-metal ratios .

    Q. How can researchers address low yields in the synthesis of this compound under aqueous conditions?

    • Answer : Yield optimization strategies:

    • Phase-Transfer Catalysis : Use tetrabutylammonium bromide to enhance carboxylation efficiency.
    • Microwave-Assisted Synthesis : Reduce reaction time and byproduct formation.
    • Inert Atmosphere : Minimize oxidation of the amino group using nitrogen or argon. Post-synthesis, fractional crystallization in ethanol-water mixtures improves purity ( ) .

    Q. What methodologies are recommended for assessing the photostability of this compound in UV-Vis studies?

    • Answer :

    • Accelerated Light Testing : Expose solutions to UV light (λ = 254–365 nm) and monitor degradation via HPLC.
    • Radical Scavenger Assays : Add antioxidants (e.g., ascorbic acid) to quantify reactive oxygen species (ROS) involvement.
    • Quantum Yield Calculations : Determine photodegradation pathways using actinometry .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.